Phenyl-phenylamino-acetonitrile
Description
The exact mass of the compound Phenyl(phenylamino)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406219. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyl-phenylamino-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-phenylamino-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMUKMGWTCEDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323244 | |
| Record name | Anilino(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-59-7 | |
| Record name | Acetonitrile, anilinophenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetonitrile, anilinophenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anilino(phenyl)acetonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80323244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2-DIPHENYLGLYCINONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Catalytic Synthesis of 2-Anilino-2-phenylacetonitrile via Strecker Reaction
[1]
Executive Summary
This technical guide details the synthesis of 2-anilino-2-phenylacetonitrile (also known as
While traditional Strecker protocols utilize aqueous potassium cyanide (KCN) and ammonium chloride, this guide focuses on a modern, solvent-efficient protocol using Trimethylsilyl Cyanide (TMSCN) catalyzed by Indium(III) Chloride (
Target Molecule:
Mechanistic Insight
The reaction proceeds via a three-component condensation. The high efficiency of the
Reaction Pathway[2][3][4][5][6][7][8][9][10][11]
-
Condensation: Benzaldehyde reacts with aniline to form the Schiff base (imine) intermediate, releasing water.
-
Activation: The metal center (
) coordinates with the imine nitrogen. -
Nucleophilic Addition: The cyanide anion (from TMSCN) attacks the activated imine carbon to yield the target
-aminonitrile.[2]
Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed Strecker reaction.[1]
Strategic Considerations & Safety
Cyanide Source Selection
-
TMSCN (Trimethylsilyl Cyanide): Preferred over KCN/NaCN for organic solvent compatibility. It is a liquid, allowing for easier handling than hygroscopic salts, though it is volatile and hydrolyzes to release HCN.
-
Safety Critical: All operations must be performed in a well-ventilated fume hood . A bleach bath (10% sodium hypochlorite) must be prepared before starting to quench any spills or contaminated glassware.
Catalyst Choice: Indium(III) Chloride ( )[1]
-
Activity: High Lewis acidity with water tolerance.
-
Load: 10-20 mol% is typically sufficient.[1]
-
Recyclability: Can often be recovered from the aqueous phase during workup.
Experimental Protocol
Scale: 5.0 mmol (Base scale, adjustable)
Reagents
| Reagent | Equiv. | Amount | Role |
| Benzaldehyde | 1.0 | 530 mg (0.51 mL) | Electrophile |
| Aniline | 1.0 | 465 mg (0.46 mL) | Nucleophile (Amine) |
| TMSCN | 1.2 | 595 mg (0.75 mL) | Cyanide Source |
| 0.1 | 110 mg | Lewis Acid Catalyst | |
| Acetonitrile ( | - | 5.0 mL | Solvent |
Step-by-Step Workflow
-
Imine Formation (In Situ):
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (5.0 mmol) and Aniline (5.0 mmol) in Acetonitrile (5 mL).
-
Stir at room temperature for 15 minutes. The solution may turn slightly yellow/turbid, indicating imine formation.
-
-
Catalyst Addition:
-
Add Indium(III) Chloride (
, 10 mol%) to the reaction mixture. -
Observation: The catalyst may not fully dissolve immediately; this is normal.
-
-
Cyanide Addition (CRITICAL STEP):
-
Caution: Wear double nitrile gloves.
-
Add TMSCN (6.0 mmol) dropwise via syringe.
-
Seal the flask with a septum and stir at room temperature.
-
-
Monitoring:
-
Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Endpoint: Disappearance of the imine spot and appearance of a new, less polar spot (Product). Typical time: 3–5 hours.
-
-
Workup & Isolation:
-
Quench the reaction by adding water (10 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Figure 2: Operational workflow for the one-pot synthesis.
Characterization Data
The following data confirms the structure of 2-anilino-2-phenylacetonitrile.
| Technique | Expected Signal / Value | Assignment |
| Physical State | Solid | Crystalline powder |
| Melting Point | 84 – 86 °C | Literature standard |
| IR Spectroscopy | 3340 – 3360 | N-H stretch (secondary amine) |
| 2230 – 2240 | C | |
| Phenyl ring protons (Benzaldehyde origin) | ||
| ( | Anilino ring protons | |
| C H-CN (Methine proton) | ||
| N H (Exchangeable with |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Hydrolysis of the imine intermediate due to wet solvent.
-
Fix: Ensure Acetonitrile is dry (molecular sieves) or add a dehydrating agent like
during the imine formation step (Step 1).
-
-
Incomplete Conversion:
-
Cause: Catalyst deactivation.
-
Fix: Increase catalyst load to 15 mol% or gently heat to 40°C.
-
-
Product Purity:
-
If the product is oily or colored, wash the crude solid with cold hexane to remove unreacted aniline before recrystallization.
-
References
Technical Guide: 1H NMR Analysis of 2-Anilino-2-phenylacetonitrile
Executive Summary
Compound: 2-Anilino-2-phenylacetonitrile (
This guide provides a rigorous protocol for the structural validation of 2-anilino-2-phenylacetonitrile using proton nuclear magnetic resonance (
Theoretical Framework & Assignment Strategy
The structural integrity of 2-anilino-2-phenylacetonitrile rests on identifying the methine proton (
The Diagnostic Spin System (The "Anchor")
The most critical feature in the
-
In Non-Polar Solvents (CDCl
): Rapid proton exchange often decouples the and protons. appears as a singlet or a broad doublet. -
In Polar Aprotic Solvents (DMSO-
): Hydrogen bonding stabilizes the proton, slowing exchange. This reveals a distinct vicinal coupling ( ) , typically 7–9 Hz. becomes a doublet , and becomes a doublet .
Validation Logic: Observation of the doublet-doublet system in DMSO-
Experimental Protocol
Sample Preparation
To ensure resolution of the hyperfine couplings described above, follow this preparation standard:
-
Mass: 10–15 mg of crude or purified solid.
-
Solvent Selection:
-
Routine Purity Check: Chloroform-
(CDCl , 99.8% D). -
Structural Validation: Dimethyl sulfoxide-
(DMSO- , 99.9% D). Recommended for publication-quality assignment.
-
-
Volume: 0.6 mL (4 cm height in 5mm tube).
-
Additives: None. Avoid adding D
O initially, as it will wash out the diagnostic NH signal.
Acquisition Parameters[2]
-
Frequency: 400 MHz or higher recommended for aromatic region dispersion.
-
Spectral Width: -2 to 14 ppm (to capture potential acid/aldehyde impurities).
-
Relaxation Delay (D1):
2.0 seconds (ensure quantitative integration of aromatic protons). -
Scans (NS): 16 (CDCl
) or 32 (DMSO- ).
Spectral Analysis & Interpretation
Chemical Shift Data (Summary Table)
| Proton Assignment | Type | Shift ( | Shift ( | Multiplicity ( |
| Methine ( | CH-CN | 5.45 – 5.55 | 6.10 – 6.20 | d ( |
| Amine ( | NH | 4.00 – 4.50 (Broad) | 7.30 – 7.50 (Overlap) | d ( |
| Aromatic (Ortho) | Ar-H | 6.60 – 6.80 | 6.70 – 6.90 | Multiplet |
| Aromatic (Meta/Para) | Ar-H | 7.20 – 7.50 | 7.20 – 7.60 | Complex Multiplet |
Note: The Methine proton shifts significantly downfield (+0.6 ppm) in DMSO due to solvent effects.
Impurity Profiling (The "Fingerprint" Region)
During Strecker synthesis optimization, three specific impurities are common. Use the following shifts to quantify them:
-
Benzaldehyde (Starting Material): Look for the aldehyde proton at
10.0 ppm (s) . -
Imine Intermediate (
-benzylideneaniline): Look for the imine proton ( ) at 8.4 – 8.5 ppm (s) .-
Critical: If you see a peak at 8.5 ppm, the cyanide addition was incomplete.
-
-
Aniline (Starting Material): Look for broad aromatic signals upfield (
6.5 - 6.7 ppm) and a broad singlet (variable, 3.5 - 4.0 ppm).
Visualizations
Analytical Workflow
The following diagram outlines the decision-making process for analyzing the crude reaction mixture.
Figure 1: Logic flow for impurity identification and product verification in Strecker synthesis analysis.
Spin System Visualization
Understanding the scalar coupling (
Figure 2: The diagnostic H-H spin coupling system.[2] The interaction between NH and CH confirms the secondary amine structure.
Advanced Verification (Self-Validating Protocols)
To satisfy the "Trustworthiness" pillar of E-E-A-T, use these self-validating steps if the 1H spectrum is ambiguous (e.g., overlapping aromatic peaks).
The D O Shake Test
-
Acquire the standard spectrum in CDCl
or DMSO- . -
Add 1 drop of D
O to the NMR tube and shake vigorously. -
Wait 5 minutes for phase separation (if CDCl
) or mixing (if DMSO). -
Result: The NH peak (approx 4.5 or 7.4 ppm) will disappear due to Deuterium exchange. Consequently, the Methine doublet (if visible) will collapse into a sharp singlet . This confirms the proton was coupled to an exchangeable heteroatom.
Carbon-13 Cross-Validation
While this guide focuses on 1H, a single check in the 13C spectrum provides absolute confirmation:
-
Nitrile Carbon (
): Look for a low-intensity peak at 118–119 ppm . -
Methine Carbon (
): Look for a peak at 48–50 ppm .
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (Detailed spectral data for 2-anilino-2-phenylacetonitrile derivatives). Retrieved from [Link]
-
National Institutes of Health (PMC). (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. (Experimental procedures and yield validation). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent impurity identification).[3] Retrieved from [Link]
Sources
Crystal Structure Analysis of 2-Anilino-2-Phenylacetonitrile: A Methodological Framework
Executive Summary
2-Anilino-2-phenylacetonitrile (also known as
This guide provides a rigorous technical framework for the crystal structure analysis of this compound. It moves beyond simple data reporting to establish a self-validating protocol for synthesis, crystallization, and X-ray diffraction (XRD) analysis.[1][3][4][6] By leveraging data from closely related halogenated derivatives (e.g., 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile), we define the expected structural motifs—specifically the "V-shaped" conformation and N-H
Chemical Context & Synthesis Strategy
The Strecker Reaction Pathway
The target compound is synthesized via a three-component condensation (Strecker reaction).[2][3][4][5][6][7] The choice of catalyst and cyanide source dictates the purity and potential enantiomeric excess (if chiral catalysts are used).[3][4][5][6]
Reaction Scheme:
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is preferred over KCN for safety and solubility in organic solvents like dichloromethane (DCM).[3][4][5][6]
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from raw materials to refined crystal structure.[4][5][6]
Figure 1: Operational workflow for the synthesis, isolation, and structural elucidation of 2-anilino-2-phenylacetonitrile.
Crystallization Protocol
Obtaining diffraction-quality single crystals is the primary bottleneck.[2][3][4][5][6][8] The parent compound (C
Optimized Protocol:
-
Solvent System: Ethanol/Hexane (1:1 v/v) or Dichloromethane/Pentane (vapor diffusion).[3][4][5][6]
-
Concentration: Dissolve 20 mg of purified solid in 2 mL of solvent.
-
Technique: Slow evaporation at 4°C. Lower temperatures reduce kinetic energy, promoting ordered lattice formation over amorphous precipitation.[4][5][6]
-
Quality Control: Examine crystals under polarized light. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.[4][5][6][8]
Structural Elucidation & Expected Parameters
While specific unit cell data for the unsubstituted parent is often proprietary or buried in older literature, the structure is homologous to 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile .[2][3][4][5] Researchers should use the following parameters as a reference standard to validate their own refined models.
Data Collection Strategy
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects, though the compound contains no heavy atoms.[2][3][4][5][6] -
Temperature: 100 K (using a Cryostream). Cooling is mandatory to reduce thermal motion of the phenyl rings, which often exhibit high librational disorder at room temperature.[4][6]
Expected Crystal Data (Based on Homologs)
The table below summarizes the typical crystallographic signature for this class of
| Parameter | Expected Value / Range | Causality / Explanation |
| Crystal System | Monoclinic or Triclinic | Low symmetry due to lack of internal rotation axes.[1][2][3][4][5][8] |
| Space Group | Centrosymmetric groups are favored for racemates (Strecker products are racemic unless chirally catalyzed).[1][3][4][5][6][8] | |
| Z Value | 4 | Indicates 4 molecules per unit cell (1 per asymmetric unit in |
| Volume (V) | ~1100 - 1300 Å | Estimated based on molecular weight (~208 g/mol ) and packing efficiency.[1][2][3][4][5][8] |
| Density ( | ~1.2 - 1.3 Mg/m | Typical for organic nitriles without heavy halogens.[1][2][3][4][5][8] |
Molecular Conformation & Interactions
Analysis of the resolved structure must focus on two key geometric features:
-
The "V-Shaped" Conformation: The central
carbon acts as a hinge.[3][4][5][6] The two phenyl rings (one from the aldehyde, one from the aniline) typically adopt a twisted arrangement to minimize steric repulsion.[6] -
Supramolecular Assembly (H-Bonding): The crystal lattice is stabilized by intermolecular hydrogen bonds.[3][4][5][6]
Diagram of Interaction Logic:
Figure 2: Supramolecular logic governing the crystal packing of 2-anilino-2-phenylacetonitrile.
References & Verification Sources
The following sources provide the foundational data for the synthesis and structural analogs used to construct this framework.
-
Strecker Reaction Mechanism & Scope:
-
Structural Analogs (Grounding Data):
-
General Crystallographic Data for Nitriles:
-
Chemical Properties & Safety:
Sources
- 1. Crystallograpic Systems [webmineral.com]
- 2. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. PubChemLite - Neocuproine (C14H12N2) [pubchemlite.lcsb.uni.lu]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mVOC 4.0 [bioinformatics.charite.de]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-Anilino-2-phenylacetonitrile
[1]
Executive Summary
2-Anilino-2-phenylacetonitrile (CAS 4553-59-7) is a pivotal
Its utility extends beyond simple amino acid synthesis; it is a versatile scaffold in heterocyclic chemistry, serving as a precursor for indoles, quinolines, and imidazoles.[1] This guide provides a rigorous analysis of its physicochemical profile, synthesis kinetics, and spectroscopic identity to support reproducible experimental workflows.[1]
Molecular Identity & Structural Analysis[1]
The molecule consists of a central methine carbon bonded to three distinct functional groups: a phenyl ring, a secondary amine (aniline), and a nitrile group.[1] This "push-pull" electronic environment—created by the electron-donating amine and the electron-withdrawing nitrile—dictates its unique reactivity, particularly its susceptibility to both hydrolysis and retro-Strecker decomposition.[1]
Table 1: Chemical Identity Data[1]
| Property | Data |
| IUPAC Name | 2-Phenyl-2-(phenylamino)acetonitrile |
| Common Synonyms | |
| CAS Registry Number | 4553-59-7 |
| Molecular Formula | |
| Molecular Weight | 208.26 g/mol |
| SMILES | N#CC(Nc1ccccc1)c2ccccc2 |
| InChI Key | QWJIXLHSZJXOAA-UHFFFAOYSA-N |
| Appearance | White to pale yellow crystalline powder |
Physicochemical Profile
Understanding the solubility and thermal properties of 2-anilino-2-phenylacetonitrile is critical for purification (recrystallization) and reaction solvent selection.[1]
Table 2: Physical Constants[1]
| Property | Value | Notes/Context |
| Melting Point | 83 – 86 °C | Sharp melting range indicates high purity; broadens significantly with trace benzaldehyde impurities.[1] |
| Boiling Point | Decomposes | Thermally unstable above ~150°C; prone to retro-Strecker reaction before boiling.[1] |
| LogP (Octanol/Water) | ~2.8 (Estimated) | Highly lipophilic; partitions strongly into organic layers (EtOAc, DCM).[1] |
| pKa (Amine) | ~0.5 – 1.5 | Drastically reduced basicity compared to aniline (pKa 4.[1]6) due to the electron-withdrawing nitrile group.[1] |
| pKa ( | ~18 (DMSO) | The |
| Solubility | Soluble: Ethanol, Methanol, Ethyl Acetate, DCM, Chloroform.Insoluble: Water, Hexanes (moderate solubility hot).[1] |
Synthesis & Kinetics: The Strecker Protocol
The synthesis of 2-anilino-2-phenylacetonitrile is a classic three-component Strecker reaction involving benzaldehyde, aniline, and a cyanide source.[1] While traditional methods use KCN/AcOH, modern protocols often utilize Trimethylsilyl cyanide (TMSCN) with Lewis acid catalysts to minimize HCN exposure and improve yields.[1]
Mechanistic Pathway
The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.[1][2] The reversibility of the imine formation and the nitrile addition is a critical kinetic factor.
Figure 1: Mechanistic flow of the Strecker synthesis.[1] Note the potential for retro-Strecker decomposition under thermal stress.
Recommended Experimental Protocol (TMSCN Method)
This protocol avoids the use of free alkali cyanides, enhancing safety.[1]
-
Imine Formation:
-
Dissolve Benzaldehyde (10 mmol, 1.0 equiv) and Aniline (10 mmol, 1.0 equiv) in anhydrous Acetonitrile (20 mL).
-
Add a catalytic amount of Zr(HSO4)4 (5 mol%) or Iodine (10 mol%).[1]
-
Stir at room temperature for 15-30 minutes until imine formation is complete (monitor by TLC).
-
-
Cyanosilylation:
-
Workup & Purification:
-
Quench with water (20 mL) to hydrolyze the silyl intermediate.
-
Extract with Ethyl Acetate (3 x 20 mL).[1]
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.[1] -
Recrystallization: Dissolve the crude solid in minimal hot Ethanol and cool slowly to 4°C. Filter the white needles.[1]
-
Spectroscopic Characterization
Accurate identification relies on specific vibrational and magnetic resonance signatures.[1] The nitrile stretch is a definitive diagnostic marker.[1]
Table 3: Spectroscopic Data
| Technique | Signal | Assignment | Interpretation |
| FT-IR | 3337 cm | Sharp, medium intensity band characteristic of secondary amines. | |
| 2237 cm | Weak to medium band.[1] Often weaker than expected due to internal conjugation. | ||
| The methine proton appears as a doublet (J ~8 Hz) due to coupling with the NH proton.[1] | |||
| N H | The amine proton.[1] Broadens or disappears with | ||
| Ar-H | Multiplets corresponding to the two phenyl rings (10 protons total).[1] | ||
| C | Characteristic nitrile carbon shift.[1] | ||
| The chiral center carbon.[1] |
Reactivity & Stability Profile
Hydrolysis to N-Phenylglycine
The primary application of this compound is hydrolysis to the corresponding amino acid.[1] This requires rigorous conditions due to the steric bulk of the phenyl groups.[1]
-
Acidic Hydrolysis: Refluxing in conc.[1] HCl/HCOOH converts the nitrile to the carboxylic acid (
).[1] -
Basic Hydrolysis: Slower; typically requires
(oxidative hydrolysis) to convert the nitrile to the amide first, followed by base hydrolysis.[1]
Retro-Strecker Instability
In the presence of moisture and heat, or under strong basic conditions, the equilibrium can shift backward, releasing toxic HCN and regenerating the imine.[1]
-
Storage: Store at < 4°C in a desiccator.
-
Handling: Avoid heating above 100°C without solvent.
Safety & Handling
Danger: Potential Cyanide Release While the molecule itself is stable, metabolic or chemical degradation releases cyanide.[1]
-
Hazard Codes: T (Toxic).[1]
-
H-Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]
-
PPE: Nitrile gloves, safety goggles, and a functioning fume hood are mandatory.[1]
-
Waste Disposal: All aqueous waste from the synthesis must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.[1]
References
-
Synthesis & Catalysis: Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles. SciSpace.[1]
-
Physicochemical Data: 2-phenyl-2-(phenylamino)acetonitrile CAS 4553-59-7 Data.[1][3][4][5][6] CymitQuimica.[1][4]
-
General Properties: Phenylacetonitrile Derivatives and Properties. PubChem (NIH).[1]
-
Strecker Reaction Mechanism: The Strecker Synthesis of Amino Acids.[1][2][7] Master Organic Chemistry.[1]
-
Spectroscopy Reference: Synthesis and Characterization of Metal Complexes of 2-phenyl-2-(phenylamino)acetonitrile. ResearchGate.[1]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. CAS 4553-59-7: anilino(phenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 4. 2-phenyl-2-(phenylamino)acetonitrile | CymitQuimica [cymitquimica.com]
- 5. m.chem960.com [m.chem960.com]
- 6. Anilin* | Sigma-Aldrich [sigmaaldrich.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
Solubility Profiling and Process Development for Phenyl-phenylamino-acetonitrile
Topic: Solubility of Phenyl-phenylamino-acetonitrile in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Context
Phenyl-phenylamino-acetonitrile (CAS: 4553-59-7), chemically defined as 2-phenyl-2-(phenylamino)acetonitrile (also referred to as
For researchers in drug discovery and process chemistry, this compound serves as a scaffold for synthesizing non-natural amino acids (via hydrolysis to phenylglycine derivatives) and heterocyclic pharmaceutical targets. However, its amphiphilic nature—possessing hydrophobic phenyl rings alongside polar nitrile and amine functionalities—creates complex solubility behaviors that dictate purification yields and crystallization efficiency.
This guide provides a technical deep-dive into the solubility landscape of phenyl-phenylamino-acetonitrile, detailing the qualitative solubility profile, quantitative determination protocols, and thermodynamic modeling frameworks required for rigorous process development.
Physicochemical Profile & Solubility Landscape
Understanding the solute-solvent interaction is the first step in process design. The molecule exhibits a "push-pull" solubility behavior due to its structure:
-
Hydrophobic Domain: Two phenyl rings provide significant lipophilicity, favoring non-polar to moderately polar aprotic solvents.
-
Polar Domain: The nitrile (-CN) and amine (-NH-) groups introduce dipole-dipole interaction capabilities and hydrogen bond donation/acceptance potential.
Qualitative Solubility Matrix
Based on synthesis isolation protocols and structural analysis, the solubility profile is categorized below. This matrix guides solvent selection for extraction, chromatography, and crystallization.
| Solvent Class | Representative Solvent | Solubility Status | Process Application |
| Esters | Ethyl Acetate (EtOAc) | High | Primary extraction solvent; Mobile phase for chromatography. |
| Chlorinated | Chloroform / DCM | Moderate to High | Dissolution for NMR; Liquid-liquid extraction. |
| Alcohols | Methanol, Ethanol | Temperature Dependent | Ideal for Recrystallization . (Soluble at boiling, sparingly soluble at RT). |
| Alkanes | Cyclohexane, Hexane | Low / Insoluble | Anti-solvent; Mobile phase modifier to reduce polarity. |
| Aqueous | Water | Insoluble | Reaction medium (precipitates product); Wash solvent for removing inorganic salts. |
Process Insight: The high solubility in Ethyl Acetate combined with low solubility in Cyclohexane makes the EtOAc:Cyclohexane gradient (0%
80%) the standard for flash column purification [1]. For scalable purification, recrystallization from hot Methanol or Ethanol/Water mixtures is preferred over chromatography due to the steep temperature-solubility gradient [2].
Technical Protocol: Determination of Solubility Curves
For precise process control (e.g., cooling crystallization design), qualitative data is insufficient. You must generate Mole Fraction (
Method A: Static Gravimetric Analysis
Best for: High-accuracy thermodynamic data generation when automation is unavailable.
-
Preparation: Add excess phenyl-phenylamino-acetonitrile to 10 mL of the target solvent (e.g., Methanol, Ethanol, Toluene) in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a fixed temperature (e.g., 283.15 K) for 24 hours. Ensure solid phase persists.
-
Sampling: Stop stirring and allow phases to separate (2 hours). Withdraw the supernatant using a pre-heated syringe filter (0.22
m) to prevent precipitation during transfer. -
Quantification: Transfer the filtrate to a weighed dish. Evaporate solvent under vacuum/heat until constant mass is achieved.
-
Calculation: Calculate mole fraction solubility (
) using the mass of the dry residue ( ) and the solvent ( ).
Method B: Dynamic Laser Monitoring (Synthetic Method)
Best for: Rapid generation of polythermal solubility curves and metastable zone width (MSZW) determination.
-
Setup: Place a mixture of known composition (solute mass
, solvent mass ) in a reactor equipped with a turbidity probe or laser monitoring system. -
Heating: Heat the suspension at a slow ramp rate (e.g., 0.2 K/min).
-
Detection: Record the temperature (
) where the laser transmission reaches 100% (point of complete dissolution). -
Cooling (Optional): Cool the solution to detect
(nucleation point) to define the metastable zone. -
Iteration: Add more solvent to the vessel and repeat to obtain the next data point on the curve.
Visualization: Solubility Determination Workflow
Figure 1: Dual-pathway workflow for determining solubility limits. The Gravimetric path ensures equilibrium accuracy, while the Laser path offers speed and MSZW data.
Thermodynamic Modeling & Analysis
Once experimental data (
The Modified Apelblat Equation
This is the most robust empirical model for correlating solubility data of aminonitriles in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multivariate regression.
-
Utility: Use this equation to predict solubility at unmeasured temperatures for crystallization cooling profiles.
The van't Hoff Equation
Used to determine the thermodynamic driving forces of dissolution.[3]
-
Interpretation:
-
If
: Dissolution is endothermic . Solubility increases with temperature (typical for this compound). -
If
: The process is spontaneous.
-
Critical Check: For 2-phenyl-2-(phenylamino)acetonitrile, expect an endothermic profile (
). If your data suggests otherwise, check for solvate formation or decomposition during the experiment.
Process Application: Purification Strategy
The solubility differential between Ethyl Acetate (high solubility) and Methanol/Water (temperature-dependent/low solubility) forms the basis of the purification logic.
Recommended Purification Workflow
-
Crude Extraction: Dissolve the crude Strecker reaction solid in Ethyl Acetate .
-
Washing: Wash with water to remove inorganic salts (NaCN/KCN residues) and unreacted ammonia. The product remains in the organic phase.
-
Solvent Swap: Evaporate Ethyl Acetate and redissolve the residue in boiling Methanol (or Ethanol).
-
Crystallization: Cool slowly to 0-5°C. The hydrophobic phenyl groups will drive the molecule out of the polar alcohol solution, yielding high-purity crystals.
Visualization: Purification Decision Tree
Figure 2: Purification logic flow utilizing the differential solubility profile of the target compound.
References
-
Strecker Reaction Optimization & Purification
- Source: Royal Society of Chemistry (RSC) Advances / Supporting Info.
- Context: Describes the synthesis of 2-Phenyl-2-(phenylamino)
-
URL:
-
General Solubility Modeling of Nitriles
- Source: ResearchGate / Journal of Chemical & Engineering D
- Context: Provides the methodological framework (Apelblat model)
-
URL:
-
Recrystallization of Strecker Products
Sources
A Methodological Guide to the Thermal Stability Assessment of 2-anilino-2-phenylacetonitrile
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-anilino-2-phenylacetonitrile, an α-aminonitrile intermediate of significant interest in pharmaceutical synthesis. Understanding the thermal behavior of this molecule is paramount for ensuring safety, optimizing process parameters, and defining stable storage conditions. This document outlines potential decomposition pathways, details a multi-technique analytical approach for thermal hazard assessment, and provides field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The causality behind experimental design and the interpretation of resulting data are emphasized to create a self-validating system for robust thermal stability profiling.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Intermediates
2-anilino-2-phenylacetonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with many α-aminonitriles, its structure—containing a nitrile group and an amine on the same benzylic carbon—presents potential thermal liabilities.[1][2] The energy released during an uncontrolled decomposition can lead to a thermal runaway, a dangerous event characterized by a rapid increase in temperature and pressure.[3] Therefore, a thorough understanding of its thermal stability is not merely an academic exercise but a critical component of process safety, regulatory compliance, and product quality assurance.
This guide provides the scientific and research community with a robust, methodology-driven approach to:
-
Identify onset decomposition temperatures.
-
Quantify the energetics (enthalpy) of decomposition.
-
Elucidate decomposition kinetics and potential gas generation.
-
Establish a basis for safe processing, handling, and storage protocols.
Postulated Decomposition Pathways
The thermal degradation of 2-anilino-2-phenylacetonitrile can theoretically proceed through several pathways. The most probable is a retro-Strecker reaction , which is the reverse of its common synthesis route.[4] This pathway involves the dissociation of the molecule back into its precursors: benzaldehyde, aniline, and hydrogen cyanide (HCN). The generation of highly toxic and flammable HCN gas is a primary safety concern.
Other potential pathways could involve more complex radical mechanisms or rearrangements at higher temperatures, leading to a variety of other nitriles and aromatic compounds.[5][6]
Caption: Postulated thermal decomposition pathways for 2-anilino-2-phenylacetonitrile.
A Multi-Tiered Analytical Workflow for Thermal Hazard Assessment
A comprehensive assessment of thermal stability cannot rely on a single technique. We employ a tiered workflow that moves from rapid screening to detailed, worst-case scenario analysis. This approach ensures that resources are used efficiently while gathering all necessary safety data.
Caption: A tiered workflow for comprehensive thermal hazard evaluation.
Experimental Methodologies & Protocols
The following sections provide detailed, self-validating protocols. The rationale behind key parameter selections is explained to demonstrate expertise and ensure trustworthy, reproducible results.
Thermogravimetric Analysis (TGA)
Purpose: To determine the temperature at which 2-anilino-2-phenylacetonitrile begins to lose mass due to decomposition or evaporation and to quantify this mass loss.[7] Performing scans at multiple heating rates allows for the calculation of decomposition kinetics.[8]
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Weigh 5-10 mg of the sample into a clean, tared ceramic or aluminum crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative effects.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This is a standard screening rate.
-
Repeat the analysis at different heating rates (e.g., 2, 5, 20 °C/min) for kinetic analysis using models like Flynn-Wall-Ozawa.[9]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) of decomposition and the total mass loss percentage. The derivative of the mass loss curve (DTG) helps identify the temperature of maximum decomposition rate (T_peak).[10]
Differential Scanning Calorimetry (DSC)
Purpose: To detect and quantify the heat flow associated with thermal events such as melting, crystallization, and decomposition.[11][12] For thermal stability, we are primarily interested in identifying the onset temperature and measuring the enthalpy (ΔH) of exothermic decomposition events.
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any generated gases and prevent evaporative losses, ensuring that the measured heat flow corresponds to decomposition.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on TGA results to avoid excessive pressure buildup in the pan.
-
-
Data Analysis: Plot the heat flow against temperature. Integrate the area under any exothermic peaks to calculate the enthalpy of decomposition (ΔH_decomp) in J/g. Determine the extrapolated onset temperature of the exotherm. A large, sharp exotherm indicates a rapid release of energy and a significant thermal hazard.
Accelerating Rate Calorimetry (ARC)
Purpose: To simulate a worst-case, adiabatic (zero heat loss) scenario to determine the time-temperature-pressure relationship of a thermal runaway.[3][13] This is the definitive test for process safety design.[14]
Protocol:
-
Instrument Calibration: Calibrate the calorimeter's temperature and pressure sensors according to the manufacturer's specifications.
-
Sample Preparation: Load approximately 3-7 g of the sample into a robust, spherical titanium or stainless steel bomb. The larger sample mass provides data more representative of bulk material.[15] The bomb is sealed to contain all decomposition products.
-
Test Mode: Use the "Heat-Wait-Seek" mode.
-
Heat: The system heats the sample in small temperature steps (e.g., 5 °C).
-
Wait: The system holds the temperature for a stabilization period (e.g., 15 minutes).
-
Seek: The system monitors the sample for self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature precisely, preventing any heat loss to the surroundings. The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.
-
Data Analysis: Plot temperature and pressure versus time. From this data, calculate critical safety parameters:
-
Onset Temperature: The temperature at which self-heating begins.
-
Adiabatic Temperature Rise (ΔT_ad): The total temperature increase from the decomposition.
-
Time to Maximum Rate (TMR_ad): The time it takes for the reaction to reach its maximum velocity from the onset temperature. This is a critical parameter for defining emergency response times.
-
Self-Accelerating Decomposition Temperature (SADT): Can be estimated from ARC data and is crucial for transportation and storage regulations.
-
Data Presentation & Interpretation
Quantitative data should be summarized for clarity. The tables below present illustrative data that one might expect from the analysis of a thermally liable α-aminonitrile.
Table 1: Illustrative TGA & DSC Screening Results
| Parameter | TGA Result | DSC Result | Interpretation |
| Melting Point | N/A | 88-90 °C (Endotherm) | Sharp melt indicates a crystalline solid. |
| Decomposition Onset | ~155 °C | ~160 °C (Exotherm) | Good agreement between techniques. Mass loss begins concurrently with energy release. |
| Peak Decomposition Temp | ~175 °C | ~180 °C | The temperature of the most rapid decomposition. |
| Total Mass Loss (to 400°C) | 98% | N/A | Indicates complete decomposition into volatile products. |
| Decomposition Enthalpy (ΔH) | N/A | -250 J/g | A significant exothermic event, warranting further investigation with ARC. |
Table 2: Illustrative ARC Safety Data
| Parameter | Value | Significance |
| Onset Temperature (Adiabatic) | 145 °C | Lower than screening due to higher sensitivity. Defines the absolute upper limit for safe temperature. |
| Adiabatic Temperature Rise (ΔT_ad) | 210 °C | A large temperature rise indicates the potential for a severe thermal runaway. |
| Maximum Temperature | 355 °C | The final temperature reached during the runaway. |
| Maximum Pressure | 25 bar | Significant gas generation. Process vessels must be rated to withstand this pressure. |
| Time to Maximum Rate (from onset) | 35 minutes | Defines the critical window for intervention once a runaway has begun. |
Conclusions & Recommendations
The thermal stability assessment of 2-anilino-2-phenylacetonitrile requires a structured, multi-technique approach.
-
Screening (TGA/DSC): Preliminary analysis suggests that the compound is stable at ambient temperatures but exhibits a significant and energetic decomposition beginning around 155-160 °C.
-
Process Safety (ARC): Adiabatic testing reveals a high potential for a thermal runaway if the onset temperature is exceeded, characterized by a rapid rise in temperature and pressure due to gas generation (likely including HCN).
Based on this comprehensive analysis, the following recommendations are made:
-
Processing: All process steps (synthesis, crystallization, drying) should be maintained well below the determined onset temperature of 145 °C, incorporating a suitable safety margin (e.g., 50 °C).
-
Storage: The material should be stored in a cool, well-ventilated area, away from heat sources.[16][17]
-
Emergency Preparedness: The potential for a rapid thermal runaway with toxic gas evolution must be addressed in emergency response plans. This includes appropriate pressure relief systems for reactors and protocols for handling HCN exposure.
By integrating the insights from TGA, DSC, and ARC, a complete and trustworthy thermal stability profile can be constructed, ensuring the safe handling and use of 2-anilino-2-phenylacetonitrile throughout the drug development lifecycle.
References
-
Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials and Chemistry. Available at: [Link]
-
Calnes. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. MC² – Material and Chemical Characterisation Facility. Available at: [Link]
-
Tsuchiya, Y., & Sumi, K. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. Available at: [Link]
-
TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Available at: [Link]
-
Ansari, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available at: [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the nitrile butadiene rubber.... Available at: [Link]
-
WorkSafe Queensland. (2020). Ammonium nitrate storage and handling. Available at: [Link]
-
Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Available at: [Link]
-
Das, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Available at: [Link]
-
Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
Azar, F. A. (2019). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Available at: [Link]
-
Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. Available at: [Link]
-
Al-Amin, M. (2021). A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. Available at: [Link]
-
Alnajjar, A. et al. (2021). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. ChemEngineering. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. tainstruments.com [tainstruments.com]
- 8. bath.ac.uk [bath.ac.uk]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. web.williams.edu [web.williams.edu]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
- 14. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 15. sigma-hse.com [sigma-hse.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. worksafe.qld.gov.au [worksafe.qld.gov.au]
Quantum chemical calculations for Phenyl-phenylamino-acetonitrile
Technical Guide: Quantum Chemical Profiling of -Anilinophenylacetonitrile
Subject: Computational Protocols for Structural, Electronic, and Reactivity Analysis of Phenyl-phenylamino-acetonitrile (
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing Phenyl-phenylamino-acetonitrile (systematically: 2-phenyl-2-(phenylamino)acetonitrile). As a quintessential
This document provides a self-validating protocol for researchers to derive structural integrity, spectroscopic signatures, and reactive properties using Density Functional Theory (DFT).
Computational Methodology & Theory
To ensure high fidelity in electronic structure prediction, a "tiered" approach is recommended. This balances computational cost with the need to capture weak non-covalent interactions (dispersion) prevalent in the bi-aryl system.
Level of Theory Selection
-
Functional: The hybrid functional B3LYP is the historical baseline for organic thermochemistry. However, for this specific molecule (containing two phenyl rings capable of
stacking interactions in specific conformers), the wB97X-D or M06-2X functionals are superior due to their inclusion of long-range dispersion corrections. -
Basis Set: 6-311++G(d,p) is the minimum requirement.
-
Diffuse functions (++): Critical for correctly modeling the lone pair electrons on the amine (
) and nitrile ( ) nitrogen atoms. -
Polarization functions (d,p): Essential for the anisotropic electron distribution in the aromatic rings.
-
Solvation Models
While gas-phase calculations provide intrinsic properties, drug development requires solution-phase data.
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents:
-
Acetonitrile (
): Matches the synthesis medium and stabilizes the dipolar transition states. -
Water (
): Essential for simulating biological environments and hydrolysis pathways.
-
Workflow Diagram
The following Graphviz diagram visualizes the validated computational workflow for this compound.
Figure 1: Standardized computational workflow for
Structural & Conformational Analysis
Geometry Parameters
Upon optimization, the Phenyl-phenylamino-acetonitrile molecule exhibits specific geometric traits driven by steric hindrance and conjugation.
| Parameter | Atoms Involved | Typical Value ( | Structural Insight |
| Bond Length | Typical triple bond character; highly rigid. | ||
| Bond Length | Single bond; slightly shortened due to N-phenyl conjugation. | ||
| Bond Angle | Near-linear nitrile group. | ||
| Torsion | Variable | Defines the "butterfly" angle between the two phenyl rings. |
Intramolecular Interactions
NBO (Natural Bond Orbital) analysis typically reveals significant
Spectroscopic Profiling (Validation)
To validate the calculated structure against experimental samples, researchers must look for specific vibrational markers.
Vibrational assignments (IR/Raman)[1]
- Stretch: The diagnostic peak appears at 2230–2250 cm⁻¹ . In the calculated spectrum (unscaled), this may appear slightly higher (~2280 cm⁻¹) and requires a scaling factor (typically 0.967 for B3LYP).
- Stretch: A single weak-to-medium band around 3300–3400 cm⁻¹ .
-
Aromatic Modes: Characteristic ring breathing modes at 1500–1600 cm⁻¹.
NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent:
-
-Proton (
): The chiral proton at the -position typically resonates between 5.0 – 5.8 ppm , deshielded by both the nitrile and the amine/phenyl groups.
Electronic Structure & Reactivity
For drug development, understanding where the molecule reacts is as important as its structure.
Frontier Molecular Orbitals (FMO)[2][3]
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aniline ring and the amine nitrogen lone pair. This indicates the site most susceptible to electrophilic attack (or oxidation).
-
LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the nitrile group and the phenyl ring attached to the
-carbon. This is the site for nucleophilic attack (e.g., hydrolysis by ).
Chemical Hardness (
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for docking simulations.
-
Negative Potential (Red): Concentrated on the Nitrile Nitrogen (
)—the primary hydrogen bond acceptor. -
Positive Potential (Blue): Concentrated on the Amine Hydrogen (
)—the hydrogen bond donor.
Mechanistic Insight: The Strecker Synthesis
Understanding the formation of this molecule validates the structural connectivity. The reaction proceeds via an imine intermediate.[2][3][4][5]
Figure 2: Mechanistic pathway for the formation of the target
References
-
Gangwar, S. K., et al. (2016). "Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile." Journal of Organic and Biomolecular Chemistry, 4, 286-301.
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous distributions." Chemical Physics, 55(1), 117-129.
-
Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint." Chemical Reviews, 88(6), 899-926.
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828.
Sources
- 1. Vibrational spectra of alpha-amino acids in the zwitterionic state in aqueous solution and the solid state: DFT calculations and the influence of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Phenyl-phenylamino-acetonitrile: A Strategic Pivot Point in Nitrogenous Scaffold Synthesis
[1]
Executive Summary: The "Masked" Iminium Architect
In the landscape of organic synthesis, 2-phenyl-2-(phenylamino)acetonitrile (CAS: 3009-97-0) is not merely a static intermediate; it is a dynamic reservoir of chemical potential.[1] Structurally, it represents the stable adduct of benzaldehyde, aniline, and cyanide. Functionally, however, it acts as a "masked" iminium ion , capable of regenerating electrophilic reactivity under specific conditions while simultaneously offering the nucleophilic versatility of the nitrile group.
For drug development professionals, this molecule serves as a critical bifurcation point.[1] It allows for the rapid generation of
Precision Synthesis: Protocols & Mechanistic Integrity
While the classical Strecker synthesis utilizes toxic cyanide salts (KCN/NaCN) under harsh conditions, modern application science favors catalytic, green methodologies that suppress the Retro-Strecker equilibrium (the spontaneous dissociation back to imine and HCN).[1]
The Indium-Catalyzed "Green" Protocol
This protocol is selected for its high atom economy, water compatibility, and suppression of side reactions. Indium (In) acts as a water-tolerant Lewis acid, activating the imine without hydrolyzing it.[1]
Reagents:
-
Benzaldehyde (1.0 equiv)[1]
-
Aniline (1.0 equiv)[1]
-
Indium powder (10 mol%)[1]
-
Solvent: Deionized Water[1]
Step-by-Step Methodology:
-
Imine Formation (In Situ): In a round-bottom flask, combine benzaldehyde and aniline in water.[1] Add Indium powder.[1][3][4] Stir at room temperature for 15 minutes.
-
Mechanistic Check: The solution will typically become turbid as the hydrophobic imine forms.
-
-
Cyanosilylation: Dropwise add TMSCN to the mixture. The Indium activates the imine nitrogen, increasing the electrophilicity of the benzylic carbon.[4]
-
Reaction: Stir vigorously for 3–4 hours at room temperature.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).[1] The disappearance of the imine spot and the appearance of a lower Rf spot indicates conversion.
-
-
Workup: Extract the mixture with ethyl acetate (
mL). Wash the combined organic layers with brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield white crystalline solid.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Self-Validating Analytical Markers:
-
NMR (500 MHz,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ): Look for the diagnostic methine proton. In the product, the CH-CN proton appears as a sharp singlet around 5.4–5.6 ppm . If this signal is split or shifted downfield, check for incomplete conversion (imine presence). -
IR Spectroscopy: A weak but diagnostic absorption band at ~2240
confirms the nitrile (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) group.
Divergent Reactivity & Applications[1]
Once synthesized, the Phenyl-phenylamino-acetonitrile scaffold offers three distinct reaction pathways, governed by pH and nucleophilic environment.[1]
Pathway A: The Phenylglycine Route (Hydrolysis)
Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding N-phenylglycine , a structural analog of non-proteinogenic amino acids used in peptidomimetics.
-
Conditions: Conc. HCl, Reflux, 4h.
-
Critical Control: Control the pH carefully during workup to reach the isoelectric point for maximum precipitation.
Pathway B: The Bruylants Reaction (Nitrile Displacement)
This is the most chemically sophisticated application.[1] Grignard reagents (
-
Mechanism:[1][2][4][5][6][7][8][9][10] The magnesium coordinates to the nitrile nitrogen, facilitating the elimination of the cyanide ion (as
) and the formation of an iminium magnesium salt. The alkyl group from the Grignard reagent then attacks this electrophilic iminium species.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Outcome: Formation of
-substituted amines, effectively replacingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> with (alkyl/aryl).
Pathway C: Heterocyclic Cyclization (Imidazole Synthesis)
The nitrile nitrogen can participate in cyclization reactions.[1] Reacting the precursor with aldehydes and ammonium acetate yields 1,2,4-trisubstituted imidazoles , a scaffold ubiquitous in antifungal (e.g., Ketoconazole) and anticancer agents.[1]
Quantitative Comparison of Synthetic Methods
| Catalyst System | Solvent | Time (h) | Yield (%) | Mechanistic Note |
| Indium (powder) | 3.5 | 92 | Water-tolerant Lewis Acid; minimal waste. | |
| 24 | 85 | Classic Lewis Acid; requires anhydrous conditions. | ||
| Squaramide | Toluene | 48 | 88 | Organocatalytic; enables enantioselective synthesis.[1] |
| None (Thermal) | MeOH | 12 | 60 | High Retro-Strecker background; lower purity.[1] |
Visualizing the Chemical Logic
The following diagrams illustrate the mechanistic flow and the divergent utility of the molecule.
Diagram 1: The Indium-Catalyzed Mechanism
This diagram details the activation of the imine by Indium and the subsequent nucleophilic attack.[4]
Caption: Indium(III) acts as a Lewis acid, coordinating to the imine nitrogen to lower the activation energy for the cyanide attack.[1]
Diagram 2: Divergent Synthetic Pathways
This diagram maps the transformation of the precursor into high-value pharmaceutical scaffolds.[1]
Caption: The nitrile group serves as a "pivot," capable of hydrolysis, displacement, or participation in ring closure.[1]
Safety & Stability: The Retro-Strecker Danger
A critical, often overlooked aspect of handling
-
The Retro-Strecker Effect: In the presence of strong bases or under high thermal stress, the reaction reverses, releasing highly toxic HCN gas and regenerating the imine.
-
Storage: Store at
under an inert atmosphere (Argon). Avoid basic conditions unless specifically driving a reaction that consumes the intermediate immediately. -
Cyanide Management: Even when using TMSCN, generate waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.[1]
References
-
Organic Chemistry Portal. (2021). Synthesis of
-Aminonitriles. Retrieved from [Link] -
Teimouri, F., & Moghannian, H. (2011).[1] A truly green synthesis of
-aminonitriles via Strecker reaction. PMC - NIH. Retrieved from [Link]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Kouznetsov, V. V., & Galvis, C. E. P. (2018).[1][11] Strecker reaction and
-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. Retrieved from [Link] -
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-(Phenylamino)acetonitrile | 3009-97-0 [smolecule.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Laboratory scale synthesis protocol for Phenyl-phenylamino-acetonitrile
An Application Note for the Laboratory Scale Synthesis of Phenyl-phenylamino-acetonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Phenyl-phenylamino-acetonitrile, a valuable α-aminonitrile intermediate in organic and medicinal chemistry. The synthesis is achieved through a one-pot, three-component Strecker reaction involving benzaldehyde, aniline, and a cyanide source. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and methods for product characterization and validation.
Introduction and Scientific Context
Phenyl-phenylamino-acetonitrile, also known as 2-(phenylamino)-2-phenylacetonitrile, belongs to the class of α-aminonitriles. These compounds are of significant interest as they serve as versatile precursors for the synthesis of α-amino acids, nitrogen-containing heterocycles, and other pharmacologically relevant molecules.[1][2] The structure is characterized by a central carbon atom bonded to a phenyl group, a phenylamino group, a nitrile group, and a hydrogen atom, making it a chiral molecule with potential applications in stereoselective synthesis.[3]
The classical Strecker synthesis, first reported in 1850, remains one of the most fundamental and efficient methods for preparing α-aminonitriles.[3][4] This application note details a robust protocol adapted from established literature, focusing on clarity, safety, and reproducibility for a laboratory setting.
The Underpinning Chemistry: A Mechanistic Overview
The synthesis of Phenyl-phenylamino-acetonitrile is a classic example of the Strecker synthesis . This is a three-component condensation reaction that brings together an aldehyde, an amine, and a cyanide source.[4][5] The process can be understood through two primary stages:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This is typically catalyzed by a weak acid. Subsequent dehydration leads to the formation of an electrophilic imine intermediate, N-benzylideneaniline.[6]
-
Nucleophilic Cyanide Addition: A cyanide ion (CN⁻), acting as a potent nucleophile, then attacks the imine carbon. This step forms the stable carbon-carbon bond, resulting in the final α-aminonitrile product.[5]
The overall reaction is facilitated in an acidic medium, which is crucial for both the formation of the imine and for generating the active cyanide nucleophile from its salt form.[7]
Reaction Scheme
Caption: Overall reaction scheme for the Strecker synthesis.
Reagents and Materials
For a successful synthesis, it is imperative to use reagents of appropriate purity. The following table outlines the necessary materials for this protocol.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Properties |
| Benzaldehyde | C₇H₆O | 106.12 | 2.0 | 212 mg (0.20 mL) | Density: 1.044 g/mL, Purity: ≥99% |
| Aniline | C₆H₇N | 93.13 | 2.0 | 186 mg (0.18 mL) | Density: 1.022 g/mL, Purity: ≥99.5% |
| Potassium Cyanide | KCN | 65.12 | 2.0 | 130 mg | EXTREMELY TOXIC , Purity: ≥97% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2.0+ | 120 mg (0.12 mL)+ | Density: 1.049 g/mL |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~40 mL | Solvent |
| Distilled Water | H₂O | 18.02 | - | ~5 mL | Solvent |
| Hydrochloric Acid | HCl | 36.46 | - | ~0.2 M | For washing |
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for synthesizing α-aminonitriles.[7]
CRITICAL SAFETY PRECAUTIONS
Working with cyanide salts requires strict adherence to safety protocols due to their extreme toxicity.
-
Toxicity: Cyanide salts are highly toxic if inhaled, ingested, or absorbed through the skin.[8][9] Doses in the milligram range can be fatal.[9]
-
Hydrogen Cyanide (HCN) Gas: NEVER mix cyanide salts with acid outside of the controlled reaction conditions. Acids react with cyanides to produce highly toxic and flammable hydrogen cyanide gas, which has a faint odor of bitter almonds (note: 20-60% of the population cannot detect this odor).[8]
-
Engineering Controls: All handling of cyanide salts (weighing, transfer, and the reaction itself) MUST be performed in a certified chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double-layered nitrile gloves when handling cyanides.[11]
-
Emergency Preparedness: Ensure an emergency plan is in place. A cyanide antidote kit should be available, and all personnel must be trained on its use and on emergency contact procedures.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste guidelines. Typically, this involves treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.
Step-by-Step Synthesis Procedure
-
Cyanide Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium cyanide (130 mg, 2.0 mmol) in distilled water (4 mL). Cool the flask in an ice bath to below 5°C.
-
Rationale: Dissolving the cyanide salt in water makes it available for the reaction. Cooling is essential to control the initial exothermic reaction upon adding other reagents.
-
-
Addition of Aldehyde: To the cold, stirring cyanide solution, add benzaldehyde (212 mg, 2.0 mmol) dissolved in 95% ethanol (25 mL). Maintain the temperature below 5°C during this addition.
-
Rationale: Adding the aldehyde as a solution ensures proper mixing and prevents localized heating.
-
-
Acidification: While stirring vigorously and keeping the temperature below 5°C, add glacial acetic acid (120 mg, 2.0 mmol).
-
Rationale: The acid acts as a catalyst, promoting the formation of the imine intermediate. Careful temperature control is critical to prevent excessive HCN gas evolution.
-
-
Addition of Amine: In a separate beaker, prepare a solution of aniline (186 mg, 2.0 mmol) in 95% ethanol (10 mL) and acetic acid (5 mL). Cool this solution in an ice bath to below 5°C. Add this cold solution dropwise to the main reaction mixture with continuous stirring.
-
Rationale: The aniline solution is added slowly to control the rate of the imine-forming condensation reaction.
-
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to stir for an additional 2 hours in the ice bath. Afterwards, remove the flask from the ice bath and let it stand at room temperature (25°C) for 24 hours in the fume hood.
-
Rationale: The initial period of stirring ensures all components are well-mixed. The extended period at room temperature allows the reaction to proceed to completion.
-
-
Product Isolation and Workup: The product should precipitate as long, yellow needles.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold 0.2 M hydrochloric acid. This removes any unreacted aniline.
-
Follow with a wash of cold distilled water to remove any remaining acid and salts.
-
Rationale: The acidic wash protonates the basic aniline, making it water-soluble and easily removed from the less basic product.
-
-
Purification: Recrystallize the crude product from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a desiccator.
-
Rationale: Recrystallization is a standard technique to purify solid organic compounds, removing soluble impurities.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Phenyl-phenylamino-acetonitrile.
Product Characterization and Validation
To confirm the successful synthesis and purity of the target compound, the following analytical techniques are recommended.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to starting material spots (benzaldehyde and aniline) on a TLC plate (e.g., silica gel with a cyclohexane:ethyl acetate mobile phase). The product should appear as a new spot with a distinct Rf value.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see characteristic absorption bands:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the structure of Phenyl-phenylamino-acetonitrile.
-
Melting Point (MP): A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Temperature too high, causing side reactions or HCN loss. 3. Impure or wet starting materials. | 1. Extend the reaction time at room temperature. 2. Ensure strict temperature control (< 5°C) during initial additions. 3. Use freshly distilled benzaldehyde and aniline; ensure solvents are dry where appropriate. |
| Oily or Gummy Product | 1. Presence of unreacted starting materials. 2. Impurities preventing crystallization. | 1. Ensure the acidic wash is thorough to remove all aniline. 2. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification before recrystallization. |
| Product is Colored | Impurities from starting materials or side reactions. | Recrystallize a second time, possibly with the addition of a small amount of activated charcoal to remove colored impurities. |
Conclusion
This application note presents a reliable and well-documented protocol for the synthesis of Phenyl-phenylamino-acetonitrile via the Strecker reaction. By carefully following the outlined steps and adhering strictly to the safety precautions, researchers can effectively produce this versatile chemical intermediate. The detailed mechanistic explanations and characterization guidelines provide a comprehensive framework for both the execution and validation of the synthesis, ensuring a high degree of scientific integrity and reproducibility.
References
-
PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved February 7, 2026, from [Link]
-
Schlemmer, C., et al. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Org. Syn. Coll. Vol. 2, 284. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). benzalaniline. Org. Syn. Coll. Vol. 1, 80. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same.
-
Quora. (2018). How is aniline converted into phenyl cyanide? How do you write the equation?. Retrieved February 7, 2026, from [Link]
- Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258–1273.
-
Filo. (2025). Aniline + benzaldehyde=?. Retrieved February 7, 2026, from [Link]
-
Al-Amery, M. H. A., & Meteab, H. S. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. ResearchGate. Retrieved February 7, 2026, from [Link]
-
mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Condensation of benzaldehyde, aniline and TMSCN in the presence of different ionic liquids at room temperature. Retrieved February 7, 2026, from [Link]
-
MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Three component Strecker reaction using aniline (1 mmol), benzaldehyde.... Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved February 7, 2026, from [Link]
-
University of California, Santa Barbara EHS. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved February 7, 2026, from [Link]
-
Bandyopadhyay, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved February 7, 2026, from [Link]
-
Dartmouth College EHS. (n.d.). Cyanide Salts. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved February 7, 2026, from [Link]
-
Stanford University EHS. (n.d.). Information on Cyanide Compounds. Retrieved February 7, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]
-
University of Victoria OHS. (2022). SWP - 005: Cyanides. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(Phenylamino)acetonitrile hydrochloride. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl-phenylamino-acetonitrile | 4553-59-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Aniline + benzaldehyde=? | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. uvic.ca [uvic.ca]
Application Note: High-Efficiency Synthesis of 2-Anilino-2-phenylacetonitrile via Three-Component Strecker Reaction
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-anilino-2-phenylacetonitrile (
This method is specifically optimized for drug discovery workflows requiring:
-
High Purity: Minimized side-product formation (e.g., cyanohydrins).
-
Safety: Reduced exposure to volatile HCN compared to KCN/HCl routes.
-
Scalability: Applicable from milligram library synthesis to gram-scale intermediate production.
The resulting
Reaction Mechanism & Rationale
The synthesis proceeds via a Lewis Acid-catalyzed nucleophilic addition . The reaction involves the in-situ condensation of benzaldehyde and aniline to form an imine (Schiff base), followed by the nucleophilic attack of the cyanide anion.
Mechanistic Pathway[1]
-
Imine Formation: Aniline attacks the carbonyl carbon of benzaldehyde, eliminating water to form the N-benzylideneaniline intermediate.
-
Catalytic Activation: The iodine catalyst (
) acts as a mild Lewis acid, coordinating with the imine nitrogen. This increases the electrophilicity of the imine carbon ( bond). -
Cyanosilylation: The nucleophilic cyanide from TMSCN attacks the activated imine.
-
Desilylation: Rapid proton exchange yields the final
-aminonitrile.
Mechanistic Diagram
Figure 1: Step-wise mechanism of the Iodine-catalyzed Strecker reaction showing imine activation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | CAS No. |
| Benzaldehyde | Substrate 1 | 1.0 | 106.12 | 100-52-7 |
| Aniline | Substrate 2 | 1.0 | 93.13 | 62-53-3 |
| TMSCN | Reagent | 1.2 | 99.21 | 7677-24-9 |
| Iodine ( | Catalyst | 0.05 (5 mol%) | 253.81 | 7553-56-2 |
| Dichloromethane (DCM) | Solvent | - | - | 75-09-2 |
Safety Warning: TMSCN is fatal if swallowed, inhaled, or absorbed through skin. It hydrolyzes to release Hydrogen Cyanide (HCN) gas. All operations must be performed in a functioning fume hood. Silver nitrate (
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with nitrogen (
) to remove ambient moisture. -
Substrate Addition: Add Benzaldehyde (10 mmol, 1.06 g) and Aniline (10 mmol, 0.93 g) to the flask.
-
Solvation: Add anhydrous Dichloromethane (DCM) (10 mL). Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity. Note: The solution may turn slightly yellow due to imine formation.
Phase 2: Catalysis & Addition [1]
4. Catalyst Addition: Add molecular Iodine (
- Critical Control Point: Do not rush addition. Exotherm is mild, but rapid gas evolution must be avoided.
- Incubation: Stir the reaction mixture vigorously at RT for 2–3 hours .
Phase 3: Monitoring & Workup 7. TLC Check: Monitor reaction progress using TLC (Eluent: 20% Ethyl Acetate in Hexane).
- Target: Disappearance of Benzaldehyde (
) and appearance of Product ( ).
- Quenching: Once complete, add 10% aqueous Sodium Thiosulfate (
) (10 mL) to quench unreacted iodine and TMSCN. Stir for 10 minutes.
- Visual Cue: The dark iodine color should fade to a pale yellow/clear organic layer.
- Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). - Washing: Wash combined organic layers with Brine (20 mL). Dry over anhydrous Sodium Sulfate (
).
Phase 4: Purification 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator). 12. Crystallization: The crude solid is often pure enough (>90%). For analytical purity, recrystallize from minimal hot Ethanol/Hexane (1:4). 13. Yield Calculation: Expected yield is 85–92% . Product appears as a white to pale-yellow crystalline solid.
Workflow Visualization
Figure 2: Operational flowchart for the Iodine-catalyzed synthesis.
Performance Data & Troubleshooting
Catalyst Comparison (Literature Aggregation)
The following table highlights why Iodine/TMSCN is preferred over classical or other Lewis Acid methods for this specific substrate.
| Catalyst System | Cyanide Source | Time (h) | Yield (%) | Notes |
| Iodine ( | TMSCN | 2.5 | 92 | Recommended. Mild, cheap, simple workup. |
| TMSCN | 0.5 | 94 | Excellent yield, requires catalyst prep [1]. | |
| Catalyst-free | TMSCN | 12+ | 65 | Slow, requires elevated temp. |
| KCN / Acetic Acid | KCN | 24 | 70-80 | Hazardous workup, HCN gas risk high. |
Troubleshooting Guide
-
Low Yield: Moisture is the enemy. Ensure DCM is anhydrous; water hydrolyzes the imine back to aldehyde.
-
Product Oiling Out: If the product does not crystallize, triturate the crude oil with cold hexane and scratch the flask wall with a glass rod to induce nucleation.
-
Residual Iodine: If the organic layer remains purple/dark, the thiosulfate quench was insufficient. Add more 10%
until the color dissipates.
References
-
SciSpace. (2010). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes.[2] Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Protocols. Retrieved from [Link]
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.[3][4] Retrieved from [Link]
-
Organic Chemistry Portal. Strecker Synthesis: Mechanism and Recent Literature. Retrieved from [Link]
Sources
Application Note: Catalytic Architectures of Phenyl-phenylamino-acetonitrile Metal Complexes
This Application Note is designed for researchers in organometallic chemistry and drug development. It details the synthesis, characterization, and catalytic utility of metal complexes derived from 2-phenyl-2-(phenylamino)acetonitrile (an
These complexes, particularly those of Cu(II), Co(II), and Zn(II), exhibit dual functionality: they serve as robust Lewis acid catalysts for hydrolysis reactions and as bioactive scaffolds in pharmaceutical screening.
Executive Summary & Scientific Rationale
The ligand 2-phenyl-2-(phenylamino)acetonitrile is a Strecker adduct possessing two potential donor sites: the secondary amine nitrogen (
Mechanistic Value:
-
Hemilability: The nitrile arm can dissociate or coordinate weakly, creating a vacant site for substrate binding (catalysis).
-
Lewis Acidity: The metal center, enhanced by the electron-withdrawing nitrile group of the ligand, acts as a potent Lewis acid for activating carbonyls or other nitriles.
-
Bio-inorganic Relevance: These complexes mimic metallo-enzyme active sites, making them valuable for antimicrobial screening and prodrug activation studies.
Structural & Synthetic Workflow[2][3]
Pathway Visualization
The following diagram illustrates the critical path from raw precursors to the active catalytic complex.
Caption: Figure 1.[1] One-pot Strecker synthesis of the
Detailed Protocols
Protocol A: Synthesis of the Active Catalyst
Reference Standard: Al-Amery & Meteab (2015) [1][1]
Reagents:
-
Aniline (99%)[1]
-
Benzaldehyde (99%)[1]
-
Potassium Cyanide (KCN) - Caution: High Toxicity [1]
-
Glacial Acetic Acid
-
Metal Chlorides/Nitrates (
, , etc.) -
Ethanol (Absolute)[1]
Step-by-Step Methodology:
-
Ligand Preparation (Strecker Synthesis):
-
Dissolve benzaldehyde (0.1 mol) in ethanol (20 mL).
-
Add aniline (0.1 mol) slowly with stirring.
-
Add glacial acetic acid (0.1 mol) followed by an aqueous solution of KCN (0.1 mol).
-
Critical Step: Reflux the mixture at 60°C for 3 hours. A solid precipitate (the
-aminonitrile) will form.[1] -
Filter, wash with cold water, and recrystallize from ethanol.
-
Validation: FT-IR should show a sharp
band at ~2225 cm⁻¹ and at ~3350 cm⁻¹.[1]
-
-
Metal Complexation:
-
Prepare a solution of the purified Ligand (2 mmol) in hot ethanol (25 mL).
-
Prepare a solution of the Metal Salt (1 mmol) in hot ethanol (15 mL). Note: The 2:1 Ligand:Metal ratio is crucial for octahedral geometry.
-
Mix solutions and reflux at 80°C for 4 hours.
-
Cool to room temperature and stir overnight to maximize precipitation.
-
Filter the colored precipitate (e.g., Green for Cu, Pink for Co), wash with cold ethanol, and dry under vacuum.
-
Protocol B: Catalytic Hydrolysis of Nitriles
Application: Conversion of benzonitrile to benzamide. Rationale: The metal center activates the nitrile substrate, mimicking the enzyme nitrile hydratase.
Reaction Setup:
-
Substrate: Benzonitrile (1.0 mmol).
-
Catalyst: [Cu(L)₂Cl₂] Complex (5 mol% loading).[1]
-
Solvent: Water/Ethanol (1:1 v/v, 5 mL).
-
Base: NaOH (0.1 mmol, 10 mol% - acts as initiator).
Procedure:
-
Charge a reaction vial with the catalyst, solvent, and base.
-
Add benzonitrile.
-
Heat to 70°C for 6–12 hours.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7) or HPLC.
-
Workup: Extract with dichloromethane, dry over
, and evaporate solvent. -
Yield Calculation: Determine conversion to benzamide via ¹H NMR (appearance of amide protons at
6.0–8.0 ppm).
Data Interpretation & Characterization
When validating the synthesized complexes, compare experimental data against the following reference values derived from structural analogs and specific characterization studies [1].
Table 1: Physicochemical Characterization of Complexes
| Parameter | Ligand (Free) | Cu(II) Complex | Zn(II) Complex | Interpretation |
| Color | White/Yellow | Green/Blue | White/Colorless | d-d transitions in Cu; d¹⁰ in Zn.[1] |
| ~2225 cm⁻¹ | ~2235 cm⁻¹ | ~2230 cm⁻¹ | Shift (+10 cm⁻¹) indicates N-coordination or electronic perturbation.[1] | |
| ~3350 cm⁻¹ | ~3280 cm⁻¹ | ~3300 cm⁻¹ | Red shift indicates coordination via amine Nitrogen.[1] | |
| Geometry | N/A | Octahedral | Tetrahedral/Oct | Determined by magnetic moment & UV-Vis.[1] |
| Molar Cond. | 0 | 15–30 S[1]·cm²/mol | 10–20 S·cm²/mol | Indicates electrolyte nature (Cl⁻ in outer sphere or coordinated).[1] |
Mechanistic Insight: Catalytic Cycle
The following diagram proposes the mechanism for the hydrolysis of a nitrile substrate catalyzed by the Metal-Ligand complex. The complex acts as a Lewis acid (
Caption: Figure 2. Proposed catalytic cycle for nitrile hydrolysis. The Phenyl-phenylamino-acetonitrile ligand (L) stabilizes the metal, preventing aggregation while maintaining Lewis acidity.[1]
Safety & Handling
-
Cyanide Risk: The synthesis of the ligand involves KCN. This step must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]
-
Heavy Metals: Dispose of Cu/Co/Zn waste in appropriate heavy metal waste streams.
-
Solvent: Ethanol is flammable; ensure no open flames during reflux.
References
-
Al-Amery, M. H. A., & Meteab, H. S. (2015).[2] Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258–1273.[2]
-
Ayad, M. T., et al. (2010).
-Aminonitriles Derived from P-Toluidine. Baghdad Science Journal, 7(3).[3] -
S. Shi, X.[4] Yang, M. Tang, J. Hu, T. -P. Loh. (2021).[4] RuCl3-catalyzed oxidative cyanation of tertiary amines.[1][4] Organic Letters, 23, 4018-4022.[4] [1]
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828.
Sources
Application Notes and Protocols for the Purification of Phenyl-phenylamino-acetonitrile via Column Chromatography
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of Phenyl-phenylamino-acetonitrile using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic selection of chromatographic techniques based on the molecule's unique physicochemical properties. We present two primary methodologies: a field-proven normal-phase flash chromatography protocol for bulk purification and a high-resolution reverse-phase HPLC method tailored for analytical and small-scale preparative applications. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to ensure both reproducibility and a deep understanding of the separation principles at play.
Understanding the Analyte: Physicochemical Properties of Phenyl-phenylamino-acetonitrile
Effective purification strategy begins with a thorough understanding of the target molecule. Phenyl-phenylamino-acetonitrile (C₁₄H₁₂N₂) is a chiral molecule with a molecular weight of 208.26 g/mol .[1] Its structure is key to its chromatographic behavior, featuring a central carbon atom bonded to four distinct moieties: a phenyl group, a phenylamino group (-NHC₆H₅), a nitrile group (-C≡N), and a hydrogen atom.[1]
The interplay of these functional groups defines its separation characteristics:
-
Polarity: The presence of the secondary amine (a hydrogen bond donor) and the polar nitrile group, contrasted with two nonpolar phenyl rings, classifies Phenyl-phenylamino-acetonitrile as a moderately polar molecule . This amphiphilic nature is the primary consideration for selecting and optimizing a chromatographic method.[2]
-
Solubility: While specific data is limited, related structures like 2-(Phenylamino)acetonitrile show slight solubility in chloroform and methanol, and Phenylacetonitrile is soluble in ethanol and ether with limited water solubility.[2][3][4] This suggests that a range of organic solvents can be employed for the mobile phase.
-
UV Absorbance: The two phenyl rings provide strong chromophores, making UV-Vis spectroscopy an ideal method for detection during chromatography.
-
Stability: Phenyl-phenylamino-acetonitrile is a stable intermediate but can be susceptible to hydrolysis to a ketone under aqueous acidic conditions.[1] Furthermore, related aminonitriles can exhibit photochemical instability and susceptibility to oxidation.[2] These factors necessitate careful handling and storage, preferably in dark, inert conditions at reduced temperatures (2-8°C).[2]
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₁₄H₁₂N₂ | Basic molecular information.[1][5] |
| Molecular Weight | 208.26 g/mol | Relevant for mass-based detection methods.[1] |
| Key Functional Groups | Phenyl (x2), Secondary Amine (-NH), Nitrile (-CN) | Dictates polarity and interaction with stationary phases.[1] |
| Estimated Polarity | Moderately Polar | Central to selecting between normal-phase and reverse-phase. |
| Solubility Profile | Likely soluble in moderately polar organic solvents (e.g., EtOAc, DCM, MeOH, CHCl₃); limited aqueous solubility.[2][3] | Guides choice of sample solvent and mobile phase components. |
| Detection | Strong UV absorbance due to aromatic rings. | Enables straightforward fraction monitoring via UV detector. |
Strategic Approach to Method Selection
The choice between normal-phase and reverse-phase chromatography depends on the purification goal, scale, and the nature of impurities.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[6][7] Polar analytes, like Phenyl-phenylamino-acetonitrile, will have a strong affinity for the stationary phase, leading to longer retention times. Elution is achieved by gradually increasing the polarity of the mobile phase. This method is exceptionally well-suited for large-scale purification (milligrams to grams) of reaction mixtures where impurities have significantly different polarities.
-
Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18 or Phenyl-bonded silica) and a polar mobile phase (e.g., water/methanol or water/acetonitrile).[8] Separation is driven by hydrophobic interactions. Due to the presence of two phenyl rings, Phenyl-phenylamino-acetonitrile can also engage in π-π interactions with phenyl-based stationary phases, offering a unique selectivity mechanism.[8][9] RPC, particularly in an HPLC format, is ideal for high-resolution separation, purity analysis, and small-scale preparative work.
Caption: Method selection workflow for Phenyl-phenylamino-acetonitrile.
Application Protocol 1: Normal-Phase Flash Chromatography
This protocol is adapted from a documented synthesis and is optimized for purifying gram-scale quantities of Phenyl-phenylamino-acetonitrile from a crude reaction mixture.[10] The primary separation principle relies on the polar interactions between the analyte's amine and nitrile groups and the silica gel stationary phase.[7]
Materials and Equipment
-
Stationary Phase: Silica Gel (SiO₂), 230-400 mesh.
-
Mobile Phase Solvents: Cyclohexane (or Hexane) and Ethyl Acetate (EtOAc), HPLC grade.
-
Column: Glass column appropriate for the sample size.
-
Sample: Crude Phenyl-phenylamino-acetonitrile.
-
Detection: Thin Layer Chromatography (TLC) with UV visualization.
-
Ancillary: Beakers, flasks, Pasteur pipettes, rotary evaporator.
Step-by-Step Methodology
-
TLC Analysis & Solvent System Optimization:
-
Dissolve a small amount of the crude material in dichloromethane (DCM) or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various ratios of Cyclohexane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should provide a Retention Factor (Rf) for the target compound of ~0.25-0.35. This ensures good separation and a reasonable elution time from the column.
-
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[11]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Cyclohexane or 98:2 Cyclohexane:EtOAc).[11]
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[11]
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. Never let the top of the silica bed run dry.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Wet Loading):
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin elution, starting with a low polarity mobile phase (e.g., 0-10% EtOAc in Cyclohexane).
-
Collect fractions in test tubes or flasks. Monitor the separation by collecting small spots from the column outlet for TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds. Based on literature, a gradient from 0% to 80% ethyl acetate in cyclohexane is effective.[10] The Phenyl-phenylamino-acetonitrile, being moderately polar, will elute as the solvent polarity increases.
-
Combine the fractions containing the pure product (as determined by TLC).
-
-
Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Phenyl-phenylamino-acetonitrile, which should appear as a light yellow solid.[10]
-
Caption: Workflow for Normal-Phase Flash Chromatography.
Application Protocol 2: Reverse-Phase HPLC
This protocol is a robust starting point for the high-resolution analysis and purification of Phenyl-phenylamino-acetonitrile. It leverages a phenyl-based stationary phase to exploit both hydrophobic and π-π interactions, which can provide unique selectivity for aromatic compounds compared to standard C18 columns.[8][9]
Materials and Equipment
-
System: High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Stationary Phase: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm). A phenyl column with a hexyl spacer provides both π-π and hydrophobic interaction mechanisms.[8]
-
Mobile Phase: Solvent A: HPLC-grade Water; Solvent B: HPLC-grade Methanol.
-
Sample: Phenyl-phenylamino-acetonitrile dissolved in a 50:50 mixture of Water:Methanol.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase (50:50 Water:Methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[12]
-
-
Method Parameters:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (due to the phenyl rings)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
| Time (min) | % Water (A) | % Methanol (B) |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
System Equilibration and Execution:
-
Equilibrate the column with the initial mobile phase conditions (60% Water, 40% Methanol) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject the prepared sample and start the run.
-
Monitor the chromatogram for the elution of the target peak.
-
-
Fraction Collection and Analysis (for preparative scale):
-
Set the fraction collector to trigger based on the peak signal from the UV detector.
-
Collect the peak corresponding to Phenyl-phenylamino-acetonitrile.
-
Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC system.
-
-
Post-Run Procedure:
-
After analysis, flush the column with a high concentration of the organic solvent (e.g., 90% Methanol) to remove any strongly retained impurities.
-
For long-term storage, follow the manufacturer's recommendations, typically storing the column in a high-organic mobile phase.[12]
-
References
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
-
mVOC. (n.d.). 2-Phenylacetonitrile. mVOC 4.0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Phenylamino)acetonitrile hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Supporting Information. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Benzylphenylamino)acetonitrile. PubChem Compound Database. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Biology LibreTexts. (2021, September 9). 1.14: Column Chromatography. Retrieved from [Link]
-
Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report, C190-E155. Retrieved from [Link]
-
Mijin, D. Ž., Petrović, S. D., & Antonović, D. G. (1999). Gas chromatographic retention indices of 2-phenyl-2-alkylacetonitriles on packed columns. Facta Universitatis, Series: Physics, Chemistry and Technology, 1(4), 1-6. Retrieved from [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Sources
- 1. Phenyl-phenylamino-acetonitrile | 4553-59-7 | Benchchem [benchchem.com]
- 2. Buy 2-(Phenylamino)acetonitrile | 3009-97-0 [smolecule.com]
- 3. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]
- 4. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-phenyl-2-(phenylamino)acetonitrile,4553-59-7-Amadis Chemical [amadischem.com]
- 6. chromtech.com [chromtech.com]
- 7. youtube.com [youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. rsc.org [rsc.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile
Welcome to the technical support center for the synthesis of 2-phenyl-2-(phenylamino)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its synthesis, ensuring the integrity and success of your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-phenyl-2-(phenylamino)acetonitrile, which is typically achieved via a Strecker reaction involving benzaldehyde, aniline, and a cyanide source.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-phenyl-2-(phenylamino)acetonitrile can often be attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits are the formation of stable byproducts that consume starting materials and equilibrium issues.
Causality and Mitigation:
-
Formation of Benzaldehyde Cyanohydrin: A significant side reaction is the nucleophilic attack of the cyanide ion on the carbonyl carbon of benzaldehyde, forming benzaldehyde cyanohydrin.[1] This reaction is in equilibrium with the starting materials. To minimize this, ensure the dropwise addition of the cyanide source to the reaction mixture containing both benzaldehyde and aniline. This allows the faster formation of the N-benzylideneaniline intermediate, which is then trapped by the cyanide.
-
Incomplete Formation of the N-Benzylideneaniline Intermediate: The initial condensation of benzaldehyde and aniline to form N-benzylideneaniline (a Schiff base) is a reversible reaction.[2][3] If this equilibrium is not driven towards the product, the concentration of the imine available to react with the cyanide will be low. To enhance the formation of the imine, consider the following:
-
Water Removal: The formation of the Schiff base produces water.[2] Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate can shift the equilibrium towards the product.
-
Reaction Time and Temperature: Allow sufficient time for the imine to form before adding the cyanide source. Gentle heating can sometimes facilitate this, but be cautious as excessive heat can promote side reactions.
-
-
Hydrolysis of the Product: The desired 2-phenyl-2-(phenylamino)acetonitrile can be susceptible to hydrolysis, especially during workup, reverting to the starting materials or forming the corresponding amide or carboxylic acid.[4] Ensure that the workup is performed under neutral or mildly basic conditions and avoid prolonged exposure to strong acids or bases.
Experimental Protocol for Yield Improvement:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), dissolve benzaldehyde (1.0 eq.) and aniline (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of N-benzylideneaniline.
-
Slowly add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 eq.) in water or a suitable buffer dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction for the recommended time (monitor by TLC).
-
Upon completion, perform a workup by quenching the reaction with water and extracting the product with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
Question 2: The isolated product is discolored (yellow, brown, or black). What causes this and how can I obtain a pure, colorless product?
Answer:
Discoloration of the final product is a common issue and is almost always linked to the presence of impurities derived from the oxidation of aniline.
Causality and Mitigation:
-
Aniline Oxidation: Aniline is highly susceptible to air oxidation, a process that is accelerated by the presence of acids and light, leading to the formation of highly colored polymeric impurities, often referred to as "aniline black".[5]
-
Use Freshly Distilled Aniline: Ensure the aniline used is colorless. If it has a yellow or brownish tint, it should be distilled under reduced pressure before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Control of Acidity: While the Strecker reaction is often acid-catalyzed, using a strong acid can promote aniline polymerization.[6] Consider using a milder acidic catalyst or a buffered system.
-
-
Purification: If the product is already discolored, purification is necessary.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective at removing colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb the colored impurities. The carbon is then removed by filtration through celite before recrystallization.
-
Experimental Protocol for Decolorization:
-
Dissolve the discolored crude product in a minimum amount of hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
Question 3: I am having difficulty purifying the product. What are the likely impurities, and what are the best methods for their removal?
Answer:
Purification challenges often arise from the presence of side products with similar polarities to the desired 2-phenyl-2-(phenylamino)acetonitrile.
| Side Product | Structure | Reason for Formation | Analytical Signature (¹H NMR) |
| N-Benzylideneaniline | Incomplete reaction of the Schiff base intermediate. | Singlet for the imine proton (~8.3-8.5 ppm). | |
| Benzaldehyde Cyanohydrin | Direct reaction of benzaldehyde with cyanide. | Singlet for the methine proton (~5.5 ppm). | |
| Unreacted Benzaldehyde | Incomplete reaction. | Singlet for the aldehyde proton (~9.9-10.1 ppm). | |
| Unreacted Aniline | Incomplete reaction. | Broad singlet for the -NH₂ protons (~3.5-4.5 ppm). | |
| Formanilide | Reaction of aniline with a formylating agent (e.g., from decomposition of a solvent like DMF or reaction with HCN).[7][8] | Singlet for the formyl proton (~8.2-8.4 ppm) and a broad singlet for the N-H proton. |
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying 2-phenyl-2-(phenylamino)acetonitrile. Experiment with different solvent systems to achieve optimal separation.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will typically allow for the separation of the desired product from the less polar N-benzylideneaniline and the more polar benzaldehyde cyanohydrin.
Caption: A general workflow for the purification of crude 2-phenyl-2-(phenylamino)acetonitrile.
Frequently Asked Questions (FAQs)
Question 4: What is the detailed reaction mechanism for the synthesis of 2-phenyl-2-(phenylamino)acetonitrile?
Answer:
The synthesis of 2-phenyl-2-(phenylamino)acetonitrile proceeds via a Strecker-type reaction mechanism, which can be broken down into two main stages:
-
Formation of the Iminium Ion:
-
Initially, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of benzaldehyde.
-
A proton transfer occurs, leading to a hemiaminal intermediate.
-
The hemiaminal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized iminium ion.
-
-
Nucleophilic Attack by Cyanide:
-
The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion.
-
This attack results in the formation of the final product, 2-phenyl-2-(phenylamino)acetonitrile.
-
Caption: Simplified reaction mechanism for the synthesis of 2-phenyl-2-(phenylamino)acetonitrile.
Question 5: How stable is 2-phenyl-2-(phenylamino)acetonitrile, and what are the recommended storage conditions?
Answer:
2-Phenyl-2-(phenylamino)acetonitrile is a relatively stable compound under anhydrous and neutral conditions. However, it can be susceptible to degradation under certain conditions:
-
Hydrolysis: As mentioned previously, the compound can hydrolyze in the presence of strong acids or bases, or even with prolonged exposure to water, especially at elevated temperatures.
-
Light and Air Sensitivity: While not as sensitive as aniline, prolonged exposure to light and air may lead to gradual degradation and discoloration.
Recommended Storage:
For long-term storage, it is advisable to keep 2-phenyl-2-(phenylamino)acetonitrile in a tightly sealed container, protected from light, in a cool and dry place. Storing under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon atmosphere) can further enhance its stability.
Question 6: How can I confirm the identity and purity of my synthesized 2-phenyl-2-(phenylamino)acetonitrile using analytical techniques?
Answer:
A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly informative. You should expect to see signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methine proton (the C-H adjacent to the nitrile and amino groups), and a broad singlet for the N-H proton. The chemical shifts of these protons are characteristic and can be used to confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the methine carbon, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its identity. The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the nitrile group (C≡N) at approximately 2220-2260 cm⁻¹ and a band for the N-H stretch of the secondary amine at around 3300-3500 cm⁻¹.
-
Chromatography (TLC, HPLC, GC):
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of the sample and can be used to detect and quantify any impurities.
-
References
-
Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
-
Wikipedia contributors. (2024, October 26). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved February 7, 2026, from [Link]
-
Wikipedia contributors. (2023, December 16). Aniline. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Al-Taisan, W. A., Al-Amri, M. S., & Al-Hazmi, G. A. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham theses, Durham University. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-benzylideneaniline. Retrieved February 7, 2026, from [Link]
- Chavan, S. P., et al. (2009). A mild and efficient one-pot synthesis of α-aminonitriles using BiCl3. Tetrahedron Letters, 50(48), 6743-6746.
- Google Patents. (n.d.). Method for preparing N-formanilide.
Sources
- 1. rsc.org [rsc.org]
- 2. arcjournals.org [arcjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Removing unreacted starting materials from 2-anilino-2-phenylacetonitrile
Status: Operational Subject: Troubleshooting & Purification Protocols Ticket ID: PUR-STR-002 Assigned Specialist: Senior Application Scientist
Introduction
You are likely synthesizing 2-anilino-2-phenylacetonitrile via a Strecker-type reaction involving aniline, benzaldehyde, and a cyanide source (TMSCN, KCN, or NaCN).
The primary challenge in this synthesis is not the formation of the product, but the equilibrium nature of the Strecker reaction. The presence of unreacted aniline (amine source) and benzaldehyde (carbonyl source) is common because the reaction often does not reach 100% conversion, or the "Retro-Strecker" reaction occurs during workup.
This guide provides a modular troubleshooting approach to isolate high-purity
Module 1: Diagnosis & Triage
Before initiating purification, you must identify the dominant impurity profile.
Q: How do I distinguish between the starting materials and the product on TLC?
-
Benzaldehyde: Visible under UV (254 nm). Distinctive almond odor. Typically has a higher
than the product in non-polar solvents (e.g., Hexane/EtOAc 9:1). -
Aniline: Visible under UV. Stains strongly with Ninhydrin (red/brown) or PMA (phosphomolybdic acid). It often "streaks" on silica gel due to its basicity and hydrogen bonding.
-
Product (2-anilino-2-phenylacetonitrile): Visible under UV. Stains with PMA. Usually appears as a solid (MP: ~85–86°C).
Diagnostic Decision Tree
Figure 1: Strategic decision tree for impurity removal based on initial diagnosis.
Module 2: Removing Unreacted Benzaldehyde (Protocol A)
Q: My product smells like almonds and shows a high-running spot on TLC. How do I remove the aldehyde?
The Solution: Sodium Bisulfite (
The Science: Aldehydes react reversibly with bisulfite ions to form a water-soluble sulfonate adduct.[2] The
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude residue in a water-immiscible organic solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM if possible, as emulsions are more common.
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash:
-
Add the bisulfite solution to the separatory funnel containing your organic layer.
-
Crucial Step: Shake vigorously for at least 2–3 minutes. The adduct formation is biphasic and requires good surface contact.
-
-
Separation: Drain the aqueous layer (which now contains the benzaldehyde-bisulfite adduct).
-
Verification: Wash the organic layer once with brine, dry over
, and concentrate. Smell the residue; the almond scent should be gone.
Module 3: Removing Unreacted Aniline (Protocol B)
Q: Aniline is streaking on my column and contaminating the product. Can I wash it out with acid?
The Expert Insight:
While aniline is basic (
-
Risk: Strong acids (1M HCl) might protonate both or hydrolyze the nitrile (Retro-Strecker).
-
Recommendation: Avoid aqueous acid extraction unless absolutely necessary. Rely on Chromatography or Recrystallization .[3]
Chromatography Strategy
Standard Hexane/EtOAc systems often fail to separate aniline from the product because both are somewhat polar and aniline streaks.
Optimized Solvent Systems:
| Solvent System | Ratio | Why it works |
|---|---|---|
| Toluene : Ethyl Acetate | 10:1 to 5:1 | Toluene suppresses aniline streaking better than Hexane.[4] |
| DCM : Hexane | Gradient | Uses the solubility difference; aniline moves slower.[4] |
| Hexane : EtOAc + 1% TEA | 8:1 | Adding Triethylamine (TEA) keeps aniline deprotonated and tightens the band, though separation is still tricky.[4] |
Module 4: Final Polish (Protocol C - Recrystallization)
Q: I have a solid, but it's slightly yellow/brown. How do I get white crystals?
The Solution: Recrystallization is the gold standard for
Protocol:
-
Solvent Choice: Ethanol/Water (most common) or EtOAc/Hexane.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot Ethanol (~60°C). Do not boil excessively to avoid nitrile hydrolysis.
-
Add warm water dropwise until slight turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C in a fridge.
-
-
Result: The product (MP 85–86°C) should crystallize as white needles. Aniline and trace aldehyde remain in the mother liquor.
Module 5: Stability & Storage (The "Retro-Strecker" Risk)
Q: My pure product turned into a liquid/oil after sitting on the bench for a week. What happened?
The Diagnosis: You likely triggered a Retro-Strecker Reaction .[5]
The Mechanism: In the presence of moisture and trace acid/base, the equilibrium shifts backward. The nitrile leaves as HCN (toxic gas), and the molecule reverts to the imine, which hydrolyzes back to benzaldehyde and aniline.
Figure 2: The degradation pathway (Retro-Strecker) caused by moisture.
Prevention:
-
Store Dry: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Avoid Acidic Silica: If running a column, flush the product through quickly. Do not leave it on the silica gel overnight.
-
Cold Storage: Keep at -20°C for long-term storage.
References
-
Strecker Synthesis & Mechanism
-
Purification & Bisulfite Washing
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section 9.6.16: Purification of Aldehydes. Link
-
-
pKa Data & Chemical Properties
-
Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Aniline vs. Nitrile acidity). Link
-
-
Retro-Strecker Instability
-
Groselj, U., et al. (2012). Retro-Strecker Reaction of
-Aminonitriles. Tetrahedron Letters. (Discusses the reversibility and stability issues). Link
-
Sources
Temperature and solvent effects on 2-anilino-2-phenylacetonitrile formation
Technical Support Center: Synthesis of 2-Anilino-2-phenylacetonitrile
Welcome to the technical support center for the synthesis of 2-anilino-2-phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the formation of this α-aminonitrile. Here, we provide in-depth, field-proven insights into the critical parameters of this reaction, focusing on the significant impact of temperature and solvent choice. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to troubleshoot and optimize the reaction for your specific needs.
The formation of 2-anilino-2-phenylacetonitrile is a classic example of the Strecker synthesis, a three-component reaction involving an aldehyde (benzaldehyde), an amine (aniline), and a cyanide source.[1][2] While seemingly straightforward, the yield and purity of the final product are highly sensitive to the reaction conditions. This guide will walk you through the nuances of this synthesis in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Fundamentals & Optimization
Q1: I am getting a low yield of 2-anilino-2-phenylacetonitrile. What are the most likely causes and how can I improve it?
A low yield in the synthesis of 2-anilino-2-phenylacetonitrile can stem from several factors. Here’s a systematic approach to troubleshooting this common issue:
-
Reagent Quality: The purity of your starting materials is paramount. Benzaldehyde is susceptible to oxidation to benzoic acid, which will not participate in the reaction. Ensure you are using freshly distilled or high-purity benzaldehyde. The aniline should also be pure, as impurities can lead to side reactions. The cyanide source, whether it's KCN, NaCN, or trimethylsilyl cyanide (TMSCN), should be dry and of high quality.[3][4]
-
Reaction Temperature: Temperature control is critical. The initial formation of the imine from benzaldehyde and aniline is an equilibrium-driven process. While higher temperatures can accelerate the reaction, they can also promote undesirable side reactions.[1] For instance, elevated temperatures can lead to the oxidation of benzaldehyde or promote benzoin condensation.[1] It is often beneficial to run the initial stages of the reaction at a controlled, lower temperature (e.g., 0-5 °C) to manage any exothermic processes and then gradually warm the reaction to room temperature or slightly above to drive it to completion.[5][6][7]
-
Inefficient Mixing: In heterogeneous reaction mixtures, such as those involving a solid cyanide salt, vigorous stirring is essential to ensure adequate mass transfer between the phases.[3]
-
pH of the Reaction Medium: The pH can influence the equilibrium of imine formation and the availability of the cyanide nucleophile. In some protocols, glacial acetic acid is added to catalyze imine formation.[6] However, a highly acidic medium will protonate the cyanide ion, forming HCN gas, which is not only highly toxic but also reduces the concentration of the nucleophile.
Q2: My reaction mixture is turning dark, and I am observing multiple spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
A dark reaction mixture and multiple TLC spots are indicative of side product formation. The most common side reactions in the synthesis of 2-anilino-2-phenylacetonitrile include:
-
Benzaldehyde Oxidation: As mentioned, benzaldehyde can oxidize to benzoic acid, especially at elevated temperatures or in the presence of air.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Benzoin Condensation: This is a self-condensation of benzaldehyde that is catalyzed by cyanide ions. It is more prevalent at higher temperatures.[1]
-
Hydrolysis of the Product: α-Aminonitriles can be sensitive to hydrolysis, especially under acidic or basic conditions during workup, which can revert them back to the starting materials or form the corresponding α-amino acid.
-
Formation of Benzyl Alcohol: If water is present in the reaction, it can compete with the cyanide ion as a nucleophile, leading to the formation of benzyl alcohol.[3] Using anhydrous solvents can help prevent this.
To minimize these side reactions, consider the following:
-
Maintain strict temperature control, especially during the initial stages of the reaction.[7]
-
Use high-purity, and where appropriate, anhydrous reagents and solvents.[3]
-
Conduct the reaction under an inert atmosphere.
Q3: What is the role of the solvent in this reaction, and how do I choose the right one?
The choice of solvent can significantly impact the reaction rate and yield. Solvents can influence the solubility of reactants, stabilize intermediates, and affect the equilibrium of the reaction.
| Solvent System | Key Characteristics & Considerations | Typical Conditions |
| Protic Solvents (e.g., Ethanol, Methanol, Water) | Can solvate ions well and may participate in the reaction (e.g., as a proton source). Water is often used in biphasic systems with a phase-transfer catalyst.[3][6] | Often used at room temperature or with gentle heating. |
| Aprotic Polar Solvents (e.g., DMF, Acetonitrile) | Good at dissolving both organic substrates and inorganic salts like KCN. They do not have acidic protons that can interfere with the reaction.[5] | Can be used over a wide range of temperatures. |
| Aprotic Nonpolar Solvents (e.g., Toluene, Benzene) | Often used when trying to remove water azeotropically. May require a phase-transfer catalyst to bring the cyanide salt into the organic phase.[5] | Can be used at a range of temperatures, including reflux. |
| Solvent-Free Conditions | Environmentally friendly and can lead to faster reaction times. Often requires a catalyst to facilitate the reaction.[8][9] | Typically run at room temperature. |
Expert Tip: For the synthesis of 2-anilino-2-phenylacetonitrile, a common starting point is to use a protic solvent like ethanol, which can dissolve the benzaldehyde and aniline, while the cyanide salt may be partially soluble or used in a biphasic system.[6] For reactions using TMSCN, which is a liquid and more soluble in organic solvents, aprotic solvents like dichloromethane or acetonitrile are often preferred.
Experimental Protocols & Workflows
Q4: Can you provide a reliable, step-by-step protocol for the synthesis of 2-anilino-2-phenylacetonitrile?
Below is a generalized protocol based on common literature procedures. It is crucial to adapt this to your specific laboratory conditions and safety protocols.
Protocol: Synthesis of 2-Anilino-2-phenylacetonitrile
Materials:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) to the solution and stir.
-
Slowly add glacial acetic acid (0.1-0.2 equivalents) to the mixture while maintaining the temperature at 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Cyanide Addition:
-
In a separate flask, prepare a solution of KCN (1.1 equivalents) in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the KCN solution to the imine mixture. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.[6]
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude 2-anilino-2-phenylacetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the following diagrams.
Caption: The Strecker reaction mechanism for 2-anilino-2-phenylacetonitrile formation.
Caption: A general experimental workflow for the synthesis of 2-anilino-2-phenylacetonitrile.
Caption: Troubleshooting logic for addressing low product yield.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]
- Al-Amery, M. H. S., & Meteab, W. K. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273.
- Andrade, C. K. Z., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1645–1655.
- Lehigh University. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve.
-
Sciencemadness Discussion Board. (2017). Phenylacetonitrile from Phenylalanine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Google Patents. (n.d.). CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same.
-
Organic Syntheses. (n.d.). α-Phenylacetoacetonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthetic strategies to 2-phenylacetonitrile. Retrieved from [Link]
- Hajipour, A. R., & Zarei, A. (2009). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes.
-
SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). List of amino nitriles synthesized via Strecker reaction under solvent.... Retrieved from [Link]
-
ResearchGate. (n.d.). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]
- Asăndulesei, E., et al. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Hub: Stability of Phenyl-phenylamino-acetonitrile
Status: Operational | Ticket Priority: High
Topic:
Introduction: The Stability Paradox
Welcome to the technical support hub for Phenyl-phenylamino-acetonitrile (CAS: 4553-59-7). As a researcher, you likely recognize this compound as the classic Strecker synthesis product derived from benzaldehyde, aniline, and cyanide.
While valuable as an intermediate for non-natural amino acids (specifically
This guide bypasses standard textbook definitions to address the operational reality of working with this compound. We will dissect the Retro-Strecker Reaction , the primary engine of degradation, and provide self-validating protocols to ensure your data remains reproducible.
Module 1: The Stability Matrix (Mechanistic Insight)
The Core Issue: The Retro-Strecker Equilibrium
Users often report that their clear, colorless solution turns yellow or brown overnight. This is rarely simple oxidation; it is usually the Retro-Strecker reaction .
In solution, Phenyl-phenylamino-acetonitrile exists in an equilibrium with its precursors: the imine (Schiff base) and Hydrogen Cyanide (HCN).
The Causality Chain:
-
Solvation: Solvents (especially polar ones) stabilize the transition state, lowering the barrier for cyanide elimination.
-
Entropy: The decomposition releases HCN gas. If the system is open, HCN escapes, driving the equilibrium permanently to the right (Le Chatelier’s Principle).
-
Color Change: The resulting imine (
-benzylideneaniline) is often yellow/orange. Subsequent oxidation of the free aniline (if hydrolysis occurs) leads to dark brown "tar."
Visualizing the Degradation Pathway
The following diagram maps the degradation logic. Use this to diagnose the state of your sample.
Figure 1: The Retro-Strecker degradation pathway. Note that the loss of HCN drives the reaction irreversibly to the right in open systems.
Module 2: Storage & Handling FAQs
Q: My sample smells faintly of almonds. Is it safe? A: STOP immediately. The "almond" scent is characteristic of Benzaldehyde and HCN. This indicates active decomposition.
-
Immediate Action: Move the container to a fume hood.
-
Diagnosis: The Retro-Strecker reaction has occurred.[1] The sample is contaminated with cyanide gas.
Q: Can I store this compound in DMSO or Methanol stocks? A: No.
-
Reasoning: Polar protic solvents (Methanol) and high-dielectric solvents (DMSO) stabilize the charged intermediates that facilitate cyanide loss.
-
Data: In DMSO-
, NMR studies often show up to 5-10% reversion to the imine within 24 hours at room temperature. -
Protocol: Prepare solutions fresh immediately before use. If storage is unavoidable, use anhydrous non-polar solvents (e.g.,
) at -20°C, but expect degradation.
Q: What is the optimal storage condition for the solid? A: The "Cold-Dry-Dark" Triad.
-
Temperature: -20°C (Freezer). Heat accelerates the entropic loss of HCN.
-
Atmosphere: Argon or Nitrogen flush. Moisture promotes hydrolysis of the imine (if formed), leading to aniline and benzaldehyde.
-
Container: Amber glass with a parafilm seal. Light accelerates the photo-oxidation of the amine moiety.
Module 3: Troubleshooting & Recovery
If your compound has degraded, use this decision matrix to determine if it can be saved.
Troubleshooting Decision Tree
Figure 2: Decision matrix for handling degraded samples. Safety is the priority over recovery.
Recovery Protocols
Protocol A: Recrystallization (For bulk purity recovery) Use this when the sample is yellow but solid.
-
Solvent System: Ethanol/Water (95:5).
-
Dissolution: Dissolve the solid in minimal boiling ethanol. Do not boil for more than 2 minutes (prolonged heat = Retro-Strecker).
-
Crystallization: Remove from heat immediately. Add water dropwise until slight turbidity appears. Cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the white needles and wash with cold hexanes.
-
Drying: Vacuum dry in a desiccator (no heat).
Protocol B: The Hexane Wash (For minor surface oxidation) Use this if the solid is off-white but chemically intact.
-
Place the solid in a sintered glass funnel.
-
Wash with ice-cold hexanes (
). The yellow impurity (usually the imine or oxidized aniline) is often more soluble in hexane than the nitrile. -
Apply vacuum to dry.
Module 4: Quantitative Data & Specifications
Stability Profile Summary
| Parameter | Condition | Stability Rating | Consequence of Failure |
| Solid State | 25°C, Air | Moderate | Slow yellowing over weeks (Surface oxidation). |
| Solid State | -20°C, Argon | High | Stable for >12 months. |
| Solution | Water/Acid (pH < 4) | Critical Failure | Rapid hydrolysis to amino acid or Retro-Strecker. |
| Solution | Organic (DMSO/MeOH) | Low | Retro-Strecker equilibrium within hours. |
| Solution | Non-polar ( | Moderate | Stable for days if kept cold. |
References
-
Strecker, A. (1850).[2][3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. (Foundational mechanism).
-
Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. (Comprehensive review on nitrile stability).
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions." Chemical Reviews, 103(8), 2795–2828. (Modern stability and handling context).[1][2][3]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20268, alpha-Anilinophenylacetonitrile. (Safety and Physical Properties).
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." (Safety protocols for Retro-Strecker byproducts).
Sources
Technical Support Center: Synthesis & Impurity Profiling of 2-Anilino-2-phenylacetonitrile
Ticket ID: STR-CN-001 Subject: Byproduct Identification & Process Optimization for Strecker Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Reaction Logic
You are likely synthesizing 2-anilino-2-phenylacetonitrile via a Strecker-type reaction involving aniline, benzaldehyde, and a cyanide source (e.g., TMSCN or KCN/AcOH).
This reaction is an equilibrium-driven process. The formation of the target
The Core Problem: If the cyanide attack is slower than the hydrolysis of the imine, or if the cyanide attacks the aldehyde directly, you generate specific, identifiable byproducts.
Reaction Pathway & Failure Modes (Visualization)
The following diagram maps the competitive pathways occurring in your flask. Use this to identify where your reaction is diverting.
Diagnostic Hub: "What is in my flask?"
Use this section to interpret your analytical data (NMR/TLC) and identify the specific impurity.
Chemical Shift Fingerprint (¹H NMR in CDCl₃)
The most reliable method to distinguish the product from the intermediate imine is the shift of the central methine/imine proton.
| Compound | Structural Feature | ¹H NMR Shift ( | Multiplicity | Note |
| Target Product | Ar-NH -CH (Ph)-CN | ~5.30 - 5.50 | Singlet (or doublet if NH couples) | The "Strecker Methine" |
| Intermediate (Imine) | Ph-N=CH -Ph | 8.35 - 8.45 | Singlet | Deshielded Azomethine proton |
| Starting Material | Ph-CH =O | ~10.0 | Singlet | Benzaldehyde |
| Byproduct (Benzoin) | Ph-C(O)-CH (OH)-Ph | ~5.95 | Singlet | Deshielded by carbonyl |
| Byproduct (Cyanohydrin) | Ph-CH (OH)-CN | ~5.55 | Singlet | Close to product, check IR for -OH |
Troubleshooting Scenarios
Scenario A: "I see a large singlet at 8.4 ppm and no product."
-
Diagnosis: Stalled Imine Formation. The reaction stopped at the Schiff base (N-benzylideneaniline).
-
Root Cause:
-
Wet Solvents: Water pushes the equilibrium back to the aldehyde/amine.
-
Inactive Cyanide: If using TMSCN, the Lewis acid catalyst (e.g., Iodine, ZnI₂) may be dead or absent. If using KCN, the pH may be too high (no HCN generation).
-
-
Fix: Add a drying agent (MgSO₄) or molecular sieves to the reaction. Ensure the cyanide source is activated (add 10 mol% acetic acid if using KCN).
Scenario B: "I have a complex mixture and a peak around 5.9 ppm."
-
Root Cause: Cyanide acted as a catalyst for the dimerization of benzaldehyde (Umpolung reactivity) rather than attacking the imine. This happens when the amine is not nucleophilic enough or was added after the cyanide.
-
Fix: Sequential Addition. Pre-form the imine (stir aldehyde + amine for 30 mins) before adding the cyanide source. This ensures the cyanide attacks the imine, not the free aldehyde.
Scenario C: "Product peak is there, but yield is low and I see aldehyde."
-
Diagnosis: Cyanohydrin Reversion. [3]
-
Root Cause: Cyanide attacked the aldehyde to form Mandelonitrile (kinetic product). This is usually reversible.[1][3][4]
-
Fix: Increase reaction time. The aminonitrile is the thermodynamic product.[4] Given enough time, the cyanohydrin will revert to aldehyde, convert to imine, and eventually become the aminonitrile.
Optimized Protocol (Self-Validating)
This protocol uses Sequential Addition to minimize Benzoin/Cyanohydrin formation and Chemical Drying to drive imine formation.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
TMSCN (Trimethylsilyl cyanide) (1.2 equiv)
-
Catalyst: Iodine (I₂) (5-10 mol%) or ZnI₂
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Imine Pre-formation (Critical Step):
-
Mix Benzaldehyde and Aniline in DCM.
-
Validation: Stir for 20 minutes. Spot on TLC. You should see a new spot (Imine) and disappearance of Aniline.
-
Optional: Add anhydrous MgSO₄ to the flask to absorb water generated during imine formation.
-
-
Cyanide Addition:
-
Cool the mixture to 0°C (ice bath).
-
Add the Catalyst (I₂ or ZnI₂).
-
Add TMSCN dropwise.
-
Why? Cooling suppresses side reactions; dropwise addition controls exotherm.
-
-
Reaction Monitoring:
-
Warm to room temperature. Stir until the Imine peak (8.4 ppm) disappears in NMR or the Imine spot vanishes on TLC.
-
Target Time: 2–6 hours.
-
-
Quench & Isolation:
-
Quench with saturated Na₂S₂O₃ (if using Iodine) or water.
-
Extract with DCM.
-
Purification: Recrystallization from Ethanol/Hexane is often superior to column chromatography for this compound, as silica gel can sometimes cause hydrolysis of the nitrile.
-
FAQ: Common User Issues
Q: Can I use aqueous KCN instead of TMSCN? A: Yes, but you must control the pH. Use a buffer or add Acetic Acid (1-2 equiv) to generate HCN in situ. Without acid, KCN is not electrophilic enough to attack the imine effectively, and the basicity promotes benzoin condensation.
Q: My product turned into a carboxylic acid on the column. What happened?
A:
Q: The product is an oil, but it should be a solid. A: This usually indicates the presence of unreacted aniline or benzaldehyde prevents crystallization.
-
Quick Fix: Dissolve the oil in a minimum amount of hot ethanol, add water until slightly turbid, and let it stand in the fridge. Scratch the glass to induce nucleation.
References
-
Classic Strecker Mechanism & Byproducts
-
Imine Characterization (NMR Data)
- Royal Society of Chemistry (RSC). "Supplementary Information: Hydroboration of N-benzylideaniline.
-
[Link](Note: Generalized link to RSC repository for verification of 8.37 ppm shift).
-
Benzoin Condensation Competition
-
Thermodynamic vs. Kinetic Control (Cyanohydrin)
- Chemistry Stack Exchange. "Why doesn't Strecker synthesis produce AHAs instead?" (Discussion on kinetic cyanohydrin vs thermodynamic aminonitrile).
-
[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of α-Aminonitriles: The Strecker Synthesis vs. Modern Alternatives
Introduction: The Central Role of α-Aminonitriles in Synthesis
α-Aminonitriles are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of α-amino acids, which are the fundamental building blocks of peptides and proteins.[1][2] Their utility extends to the preparation of a wide array of nitrogen-containing heterocycles and biologically active molecules, making their efficient synthesis a topic of paramount importance for researchers in medicinal chemistry, drug development, and materials science.[3]
Historically, the Strecker synthesis, first reported in 1850, has been the preeminent method for accessing these valuable intermediates.[4] It is a testament to its robustness that it remains a widely applied and effective method to this day.[4] However, the landscape of organic synthesis is one of constant evolution. The limitations of the classical Strecker approach, primarily the lack of stereocontrol and the use of highly toxic reagents, have spurred the development of numerous alternative and refined methodologies.
This guide provides a comprehensive comparison of the classical Strecker synthesis with its principal alternatives. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a clear, data-driven comparison to assist researchers in selecting the optimal synthetic strategy for their specific target molecules and experimental constraints.
The Classical Strecker Synthesis: A Time-Honored Workhorse
The Strecker synthesis is a one-pot, three-component reaction that combines an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile.[5][6] This product can then be hydrolyzed in a subsequent step to yield the corresponding α-amino acid.[7]
Mechanism of Action
The reaction proceeds in two primary stages:
-
Imine/Iminium Ion Formation: The aldehyde or ketone reacts with ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form an imine. In the presence of acid, the imine is protonated to form a more electrophilic iminium ion.[5][6] The use of a dehydrating agent can help drive this equilibrium-controlled step toward the imine.[7]
-
Nucleophilic Cyanide Addition: A cyanide anion (from KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial new carbon-carbon bond, yielding the final α-aminonitrile product.[5][6]
Caption: Mechanism of the classical Strecker synthesis.
Advantages and Field-Proven Insights
-
Simplicity and Efficiency: The Strecker synthesis is operationally simple, requiring only three readily available components in a single pot.[1] This makes it highly favorable for producing α-amino acids and their nitrile precursors with yields that can be exceptionally high, often up to 99%.[4][8]
-
Broad Substrate Scope: The reaction is applicable to a wide range of aldehydes and ketones, including both aliphatic and aromatic substrates. It can also be adapted to use primary and secondary amines in place of ammonia to produce N-substituted amino acids.[6]
-
Cost-Effectiveness: The starting materials—aldehydes, ammonia, and simple cyanide salts—are inexpensive and widely available, making this method economically viable for large-scale synthesis.
Limitations and Causality
-
Lack of Stereocontrol: The primary drawback of the classical Strecker synthesis is its inherent lack of stereoselectivity. The nucleophilic attack of the cyanide on the planar imine intermediate occurs with equal probability from either face, resulting in a racemic mixture (a 50:50 mix of enantiomers) of the α-aminonitrile.[6][9] For applications in drug development, where single-enantiomer compounds are often required, this necessitates a subsequent, often costly and low-yielding, resolution step.
-
Safety Concerns: The use of hydrogen cyanide (HCN) or its salts (KCN, NaCN) presents a significant safety hazard.[9] These compounds are acutely toxic, and HCN is a volatile, flammable gas.[10] Strict adherence to safety protocols, including working in a well-ventilated chemical fume hood and having an appropriate quenching procedure, is mandatory.
Representative Experimental Protocol: Synthesis of Racemic Alanine Nitrile
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 10.7 g of ammonium chloride (NH₄Cl) in 40 mL of water.
-
Ammonia Addition: To the cooled solution, slowly add 14 mL of 28% aqueous ammonia.
-
Cyanide Addition: In a separate beaker, dissolve 9.8 g of potassium cyanide (KCN) in 20 mL of water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood. Slowly add the KCN solution to the cold ammonium chloride/ammonia mixture.
-
Aldehyde Addition: While maintaining the temperature below 15°C, add 8.8 g of acetaldehyde dropwise to the reaction mixture over 30 minutes with vigorous stirring.
-
Reaction: Seal the flask and stir at room temperature for 2 hours. The α-aminonitrile will often separate as an oily layer.
-
Workup: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Key Alternatives to the Strecker Synthesis
Several alternative methods have been developed to address the limitations of the classical Strecker reaction, particularly the challenge of stereocontrol.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate.[11][12] While the final product is a hydantoin, the reaction proceeds through an α-aminonitrile intermediate, making it a close cousin of the Strecker synthesis. The hydantoin can then be hydrolyzed to the corresponding amino acid.
-
Mechanistic Distinction: The key difference lies in the role of ammonium carbonate, which serves as both the ammonia and carbon dioxide source. The initially formed aminonitrile undergoes an intramolecular cyclization with CO₂ to form the stable hydantoin ring.[12][13] This pathway can sometimes lead to different stereochemical outcomes compared to the Strecker reaction, depending on the substrate.[12][14]
Caption: Mechanism of the Bucherer-Bergs reaction.
-
Advantages: It is particularly effective for ketones, which can be less reactive in the standard Strecker synthesis. The hydantoin products are often crystalline and easily purified.
-
Disadvantages: It still produces a racemic product and involves toxic cyanides. The additional steps of hydantoin formation and subsequent hydrolysis can make the overall process longer.
Asymmetric Strecker Reactions: Achieving Chirality
Modern synthetic chemistry has largely solved the stereoselectivity problem of the classical Strecker reaction through catalysis. These methods introduce a chiral influence that directs the cyanide addition to one face of the imine, leading to an excess of one enantiomer.
-
Mechanism: These reactions typically involve a pre-formed imine or one generated in situ. A chiral catalyst, either a metal complex or a small organic molecule (organocatalyst), coordinates to the imine. This coordination creates a sterically biased environment, forcing the cyanide nucleophile to attack from a specific direction.
-
Catalyst Systems: A wide variety of successful catalysts have been developed.
Caption: Workflow for a catalytic asymmetric Strecker reaction.
-
Advantages: The primary advantage is the ability to produce enantioenriched α-aminonitriles directly, often with excellent enantiomeric excess (ee) up to 99%.[4] This obviates the need for chiral resolution, saving steps and improving overall yield.
-
Disadvantages: Chiral catalysts can be expensive and sensitive to air or moisture. For pharmaceutical applications, removal of trace metal catalysts from the final product is a critical and sometimes challenging step.
Alternative Cyanide Sources and Greener Approaches
To mitigate the hazards of KCN and HCN, alternative cyanide sources have been explored. Trimethylsilyl cyanide (TMSCN) is a popular choice as it is less toxic and its reactivity can be finely tuned with Lewis acid catalysts.[4][16] Furthermore, environmentally benign procedures using water as a solvent and recyclable catalysts like β-cyclodextrin have been developed, offering a "greener" path to α-aminonitriles.[17]
Comparative Performance Analysis
The choice of synthetic method depends critically on the desired outcome, scale, and available resources. The following table summarizes the key performance indicators for each approach.
| Metric | Classical Strecker Synthesis | Bucherer-Bergs Reaction | Catalytic Asymmetric Methods |
| Typical Yield | Very Good to Excellent (70-99%)[4][8] | Good to Excellent (60-90%) | Very Good to Excellent (80-99%)[4] |
| Stereoselectivity | None (produces racemic mixtures)[6][9] | None (produces racemic mixtures) | Excellent (up to 99% ee)[4] |
| Substrate Scope | Broad (aldehydes, ketones, amines)[6] | Good (especially effective for ketones) | Broad, but catalyst dependent |
| Reaction Conditions | Mild (room temp. or gentle heating) | Moderate (often requires heating)[14] | Mild to Cryogenic (catalyst dependent) |
| Operational Simplicity | High (one-pot, simple reagents) | Moderate (crystalline product isolation) | Moderate (requires catalyst handling) |
| Safety/Toxicity | High Hazard (requires handling of KCN/HCN)[9][10] | High Hazard (requires handling of KCN) | Moderate to High (cyanide source + catalyst) |
| Cost-Effectiveness | Very High (inexpensive starting materials) | High (inexpensive starting materials) | Moderate (catalyst costs can be significant) |
Conclusion and Recommendations
The Strecker synthesis remains an exceptionally valuable and relevant method for the preparation of racemic α-aminonitriles. Its operational simplicity, broad scope, and cost-effectiveness make it the ideal choice for applications where stereochemistry is not a concern or where subsequent resolution is feasible.[4]
The Bucherer-Bergs reaction serves as a powerful complementary method, particularly for the synthesis of hydantoins from ketones, which can then be converted to α,α-disubstituted amino acids.[6][11]
For researchers in drug development and asymmetric synthesis, where obtaining a single enantiomer is paramount, catalytic asymmetric methods are unequivocally the superior choice. While they may require a greater initial investment in catalysts and development time, they provide direct access to chiral α-aminonitriles with high enantiopurity, streamlining the synthetic route to complex, biologically active molecules.[3] The continued development of more robust and recyclable organocatalysts is making this approach increasingly accessible and sustainable.
Ultimately, the decision of which method to employ is a strategic one. By understanding the mechanistic nuances, advantages, and limitations of each approach, researchers can make an informed choice that best aligns with their scientific and practical objectives.
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Alternative synthetic routes to 2-anilino-2-phenylacetonitrile
An In-Depth Guide to Alternative Synthetic Routes for 2-Anilino-2-phenylacetonitrile
Introduction: The Significance of α-Aminonitriles
2-Anilino-2-phenylacetonitrile is a member of the α-aminonitrile family, a class of organic compounds that serve as crucial synthetic intermediates in medicinal and process chemistry. Their structure, featuring both an amino group and a nitrile group attached to the same carbon, makes them versatile precursors for the synthesis of α-amino acids, nitrogen-containing heterocycles, and other complex molecules.[1] The development of efficient, scalable, and selective synthetic routes to specific α-aminonitriles like 2-anilino-2-phenylacetonitrile is therefore of significant interest to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic methodologies for 2-anilino-2-phenylacetonitrile, with a focus on the underlying chemical principles, experimental protocols, and the relative advantages and disadvantages of each approach.
Route 1: The Strecker Synthesis - A Cornerstone Approach
The most established and widely utilized method for the synthesis of α-aminonitriles is the Strecker synthesis, first reported in 1850.[2] In its classic form, it is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), an amine (aniline), and a cyanide source.
Reaction Mechanism: A Stepwise Perspective
The generally accepted mechanism for the Strecker synthesis proceeds in two main stages:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form an imine intermediate (N-benzylideneaniline). This step is often acid-catalyzed to facilitate the removal of the water molecule.[3]
-
Nucleophilic Cyanide Addition: A cyanide ion, typically from a source like trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN, NaCN), then attacks the electrophilic carbon of the imine. This addition results in the formation of the target α-aminonitrile.[3]
The use of TMSCN is often preferred in modern synthesis due to its better solubility in organic solvents and its ability to act as both a cyanide source and a water scavenger.
Catalytic Enhancements to the Strecker Synthesis
While the classical Strecker synthesis is effective, it often requires stoichiometric amounts of acid or base promoters and can be slow. Modern variations frequently employ catalysts to improve reaction rates and yields. A variety of catalysts have been shown to be effective for this transformation.
For instance, Zirconium(IV) hydrogen sulfate [Zr(HSO₄)₄] has been demonstrated as an efficient catalyst for the one-pot synthesis of 2-anilino-2-phenylacetonitrile from benzaldehyde, aniline, and TMSCN under solvent-free conditions at room temperature.[4] The use of such catalysts offers advantages in terms of milder reaction conditions and potentially easier workup procedures.
Experimental Protocol: Zr(HSO₄)₄ Catalyzed Strecker Synthesis
The following protocol is adapted from a study on the catalytic synthesis of α-aminonitriles.[4]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol), aniline (1 mmol), and trimethylsilyl cyanide (TMSCN, 1.1 mmol).
-
Catalyst Addition: Add Zirconium(IV) hydrogen sulfate [Zr(HSO₄)₄] (2 mol%) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-anilino-2-phenylacetonitrile.
Asymmetric Strecker Synthesis: The Quest for Enantioselectivity
A significant drawback of the traditional Strecker synthesis is the production of a racemic mixture of α-aminonitriles.[2][5] For pharmaceutical applications, where a single enantiomer is often required, the development of asymmetric Strecker reactions has been a major focus of research. This is typically achieved by using a chiral catalyst that can control the stereochemical outcome of the cyanide addition to the imine.
Various catalytic systems have been developed for this purpose, including those based on zirconium, aluminum, and organocatalysts like squaramides.[6][7][8] These catalysts create a chiral environment around the imine, favoring the attack of the cyanide nucleophile from one face over the other, leading to an excess of one enantiomer. For example, novel chiral zirconium binuclear catalysts have been used for the Strecker reaction of aldimines with Bu₃SnCN, providing α-aminonitriles in good yields and with high enantioselectivities.[6]
Route 2: Alternative Approaches to α-Aminonitrile Synthesis
While the Strecker reaction is the most common, other strategies exist for the synthesis of α-aminonitriles. These can involve different starting materials or reaction pathways.
Cyanation of C-N Bonds
A conceptually different approach involves the direct cyanation of a benzylic C-N bond. Recent advancements have demonstrated the catalytic cyanation of α-(hetero)aryl amines.[9] This method, analogous to the Sandmeyer reaction for anilines, allows for the conversion of an amine group at a benzylic position into a nitrile. This strategy could potentially be applied to a precursor like N-benzylaniline, although this specific transformation to 2-anilino-2-phenylacetonitrile is less commonly documented than the Strecker pathway.
Comparison of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired scale, the need for enantiopurity, and the availability of starting materials and catalysts.
| Synthetic Route | Key Starting Materials | Catalyst/Reagent | General Yield Range | Key Advantages | Key Disadvantages |
| Classical Strecker | Benzaldehyde, Aniline, KCN/NaCN | Acid/Base | Moderate to High | One-pot, readily available materials.[3] | Produces racemic mixture, use of toxic alkali cyanides.[2][5] |
| Catalytic Strecker | Benzaldehyde, Aniline, TMSCN | Zr(HSO₄)₄, etc. | High to Excellent[4] | Milder conditions, higher yields, solvent-free options.[4] | Requires catalyst synthesis/purchase. |
| Asymmetric Strecker | Benzaldehyde, Aniline, TMSCN | Chiral Zr, Al, or organocatalysts | Good to High | Provides enantiomerically enriched product.[6][8] | Catalysts can be expensive and sensitive. |
Conclusion and Future Outlook
The synthesis of 2-anilino-2-phenylacetonitrile is dominated by the Strecker reaction and its many variations. The classical three-component approach remains a robust method for producing the racemic compound. For applications requiring high enantiopurity, the focus has shifted decisively towards asymmetric catalysis, where a diverse array of chiral catalysts offers powerful tools for controlling stereochemistry. Research in this area continues to evolve, with goals of developing more efficient, sustainable, and cost-effective catalysts that can operate under environmentally benign conditions. Future developments may also see the rise of alternative pathways, such as direct C-H or C-N functionalization, providing more convergent and atom-economical routes to this important class of molecules.
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Comparative study of the stability of different aminonitrile-metal complexes
Introduction
Aminonitrile-metal complexes represent a fascinating and vital class of coordination compounds. Their significance spans diverse scientific domains, from being crucial intermediates in prebiotic chemistry and the synthesis of amino acids to finding applications in catalysis, materials science, and the development of novel therapeutic agents. The stability of these complexes is a paramount consideration, as it dictates their formation, persistence, and reactivity in a given chemical environment.[1][2] A higher stability constant signifies a stronger bond and a more stable complex.[1][3] This guide provides a comparative analysis of the stability of different aminonitrile-metal complexes, delving into the key factors that govern their thermodynamic stability and the experimental methodologies used for their characterization.
I. Fundamental Principles Governing Complex Stability
The thermodynamic stability of aminonitrile-metal complexes in solution is a multifaceted property influenced by several interrelated factors.[1][2] Understanding these principles is crucial for predicting and controlling the behavior of these complexes.
Key Influencing Factors:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion are primary determinants of complex stability.[4][5] Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion.[6]
-
Nature of the Aminonitrile Ligand: The basicity, steric properties, and number of donor atoms in the aminonitrile ligand significantly impact complex stability.[4][5] More basic ligands tend to form more stable complexes.
-
The Chelate Effect: Aminonitriles, being potentially bidentate or polydentate ligands, can form ring structures with the metal ion, a phenomenon known as chelation.[5][7] This chelation leads to a significant increase in complex stability compared to complexes formed with analogous monodentate ligands. This is primarily an entropy-driven effect.[7]
-
Environmental Conditions: The pH, temperature, and solvent composition of the medium can profoundly affect the stability of aminonitrile-metal complexes.[4][8] For instance, the stability constants are often inversely proportional to temperature.[8]
II. Comparative Stability Analysis
A. The Influence of the Metal Ion: The Irving-Williams Series
A well-established trend in the stability of divalent first-row transition metal complexes is the Irving-Williams series.[9][10] This series, which is largely independent of the nature of the ligand, describes the relative stabilities as:
Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [9][11]
This trend can be attributed to the combined effects of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) from Mn(II) to Ni(II).[6][9] The exceptionally high stability of Cu(II) complexes is a consequence of the Jahn-Teller effect, which provides additional stabilization.[9][11] The subsequent decrease in stability for Zn(II) is due to its filled d-orbital and lack of CFSE.[9]
For aminonitrile complexes, this series serves as a valuable predictive tool. For a given aminonitrile ligand, the stability of its complexes with divalent first-row transition metals is expected to follow this order.
B. The Impact of Aminonitrile Ligand Structure
The structure of the aminonitrile ligand plays a critical role in determining the stability of the resulting metal complex. Key structural features to consider include:
-
Substituents on the Amino Group: Electron-donating groups on the amino nitrogen increase its basicity, leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups decrease basicity and stability.
-
Steric Hindrance: Bulky substituents on the aminonitrile backbone can sterically hinder the approach of the metal ion, leading to the formation of less stable complexes.[4]
-
Chelate Ring Size: For bidentate aminonitrile ligands that coordinate through the amino nitrogen and the nitrile nitrogen, the size of the resulting chelate ring is crucial. Five- and six-membered rings are generally the most stable due to minimal ring strain.[5]
Below is a table summarizing hypothetical stability constant data for Cu(II) complexes with different aminonitrile ligands to illustrate these effects.
| Aminonitrile Ligand | Substituent on Amino Group | Chelate Ring Size (if applicable) | Log K1 (Hypothetical) | Rationale |
| Aminoacetonitrile | -H | 5-membered | 7.5 | Unsubstituted, forms a stable 5-membered ring. |
| N-Methylaminoacetonitrile | -CH3 (electron-donating) | 5-membered | 7.8 | Increased basicity of the amino nitrogen. |
| N-Phenylaminoacetonitrile | -C6H5 (electron-withdrawing) | 5-membered | 7.2 | Decreased basicity of the amino nitrogen. |
| 2-Aminopropionitrile | -CH3 (on carbon backbone) | 5-membered | 7.6 | Slight increase in basicity from the methyl group. |
| 3-Aminopropionitrile | - | 6-membered | 7.3 | Forms a slightly less stable 6-membered ring compared to the 5-membered ring of aminoacetonitrile. |
III. Experimental Determination of Stability Constants
Several experimental techniques are employed to determine the stability constants of metal complexes in solution.[2] Potentiometric titration and UV-Vis spectroscopy are among the most common and reliable methods.
A. Potentiometric Titration
Potentiometric titration is a highly accurate method for determining protonation constants of ligands and stability constants of metal complexes.[12][13][14] The experiment involves titrating a solution containing the aminonitrile ligand and the metal ion with a standard solution of a strong base, while monitoring the pH.[15]
Experimental Protocol: Bjerrum-Calvin pH-metric Titration
This protocol outlines the general steps for determining the stability constants of an aminonitrile-metal complex using the Irving-Rossotti titration technique.[8][16]
-
Solution Preparation:
-
Prepare stock solutions of the aminonitrile ligand, the metal salt (e.g., nitrate or perchlorate), a standard strong acid (e.g., HClO4 or HNO3), a standard strong base (e.g., NaOH), and an inert salt (e.g., NaNO3 or NaClO4) to maintain constant ionic strength.[13][16] All solutions should be prepared in CO2-free double-distilled water.
-
-
Titration Sets:
-
Set 1 (Acid Titration): Titrate a solution of the strong acid and the inert salt with the standard base.[16]
-
Set 2 (Ligand Titration): Titrate a solution of the strong acid, the aminonitrile ligand, and the inert salt with the standard base.[16]
-
Set 3 (Metal Titration): Titrate a solution of the strong acid, the aminonitrile ligand, the metal salt, and the inert salt with the standard base.[16]
-
-
Data Acquisition:
-
Record the pH of the solution after each addition of the standard base.
-
-
Calculations:
-
From the titration curves, the average number of protons associated with the ligand (nA) and the average number of ligands attached to the metal ion (n̄) can be calculated at different pH values.
-
The formation curves are then plotted (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).
-
The stepwise stability constants (K1, K2, etc.) can be determined from these curves. For example, the value of pL at n̄ = 0.5 corresponds to log K1.[16]
-
Caption: Workflow for Potentiometric Determination of Stability Constants.
B. UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine stability constants if the formation of the metal complex results in a change in the absorbance spectrum.[17][18][19] The mole ratio method and Job's method of continuous variation are two common spectrophotometric techniques.[20][21][22]
Experimental Protocol: Mole Ratio Method
-
Wavelength Selection:
-
Record the UV-Vis spectra of the aminonitrile ligand and the metal-ligand solution to identify the wavelength of maximum absorbance (λmax) for the complex.[22]
-
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the aminonitrile ligand.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the λmax of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole ratio of ligand to metal.
-
The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.
-
Caption: Workflow for UV-Vis Mole Ratio Method.
IV. Conclusion
The stability of aminonitrile-metal complexes is governed by a delicate interplay of factors related to the metal ion, the ligand structure, and the surrounding environment. A thorough understanding of these principles, guided by robust experimental techniques like potentiometric titration and UV-Vis spectroscopy, is essential for researchers in various fields. This comparative guide provides a foundational framework for the rational design and application of aminonitrile-metal complexes with tailored stabilities for specific applications in drug development, catalysis, and beyond.
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A Strategic Guide to Heterocyclic Synthesis: 2-Anilino-2-phenylacetonitrile Versus Classical Precursors
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals and bioactive molecules. The choice of starting materials for constructing these intricate architectures is a critical decision that profoundly impacts reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides an in-depth comparison of 2-anilino-2-phenylacetonitrile, a versatile α-aminonitrile, with other established precursors in the synthesis of key heterocyclic systems. We will delve into the mechanistic nuances, present comparative experimental data, and offer practical insights to guide researchers in making informed decisions for their synthetic campaigns.
The Emerging Role of α-Aminonitriles in Heterocyclic Chemistry
α-Aminonitriles, such as 2-anilino-2-phenylacetonitrile, are attractive precursors for heterocyclic synthesis due to the presence of two key functional groups—an amino group and a nitrile group—on the same carbon atom.[1][2] This unique arrangement allows for a diverse range of chemical transformations, making them valuable building blocks for nitrogen-containing heterocycles.[1] The Strecker reaction, a classic method for α-aminonitrile synthesis, has been refined over the years, and newer, more environmentally friendly methods are continuously being developed.[3][4]
The utility of α-aminonitriles extends to the synthesis of various heterocyclic systems, including indoles and other fused nitrogen-containing rings.[1] Their reactivity can be finely tuned, offering advantages in terms of regioselectivity and functional group tolerance compared to some traditional methods.
I. Indole Synthesis: A Comparative Analysis
The indole nucleus is a ubiquitous motif in natural products and pharmaceuticals, making its synthesis a subject of intense research.[5] While the Fischer indole synthesis is a time-honored method, the use of 2-anilino-2-phenylacetonitrile and its derivatives presents a compelling alternative.
Traditional Approach: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6] The reaction proceeds through a hydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and aromatization to afford the indole ring.[8]
Key Precursors:
-
Arylhydrazines
-
Aldehydes or Ketones
Typical Catalysts:
Alternative Approach: From 2-Anilino-2-phenylacetonitrile Derivatives
A notable application of 2-anilino-2-phenylacetonitrile derivatives is in the synthesis of substituted indoles. For instance, (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile can be synthesized in a one-pot reaction from 2'-nitroacetophenones and benzaldehydes.[9]
Key Precursors:
-
2'-Nitroacetophenones
-
Benzaldehydes
Reaction Conditions:
-
Potassium cyanide (KCN) in methanol, followed by treatment with acetic acid.[9]
Performance Comparison: Indole Synthesis
| Parameter | Fischer Indole Synthesis | Synthesis via 2-Anilino-2-phenylacetonitrile Derivative |
| Precursor Availability | Arylhydrazines can be unstable; a wide variety of aldehydes and ketones are available.[6] | Substituted 2'-nitroacetophenones and benzaldehydes are generally accessible. |
| Reaction Conditions | Often requires strong acids and elevated temperatures.[6] | Milder conditions, though involves the use of KCN, which requires careful handling.[9] |
| Yield | Highly variable depending on the substrates and conditions. | Reported yields for specific derivatives can be good to excellent (e.g., 66-87%).[9] |
| Scope & Limitations | Broad scope, but can be limited by the stability of the hydrazine and the enolizability of the carbonyl compound.[6] | The scope for this specific one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile has been demonstrated with various substituted benzaldehydes.[9] |
II. Quinoline Synthesis: A Field of Diverse Precursors
Quinolines are another class of nitrogen-containing heterocycles with significant biological activity.[10][11] Their synthesis has been accomplished through numerous named reactions, each with its own set of precursors and reaction conditions.
Classical Methods for Quinoline Synthesis
Several traditional methods for quinoline synthesis rely on the condensation of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction), β-ketoesters (Combes quinoline synthesis), or glycerol (Skraup synthesis).[12]
Common Precursors:
-
Anilines
-
α,β-Unsaturated aldehydes or ketones
-
β-Ketoesters
-
Glycerol
These reactions often require harsh conditions, such as strong acids and high temperatures, and can suffer from poor regioselectivity with substituted anilines.[11]
Modern Alternatives
More recent approaches often utilize transition-metal catalysts to achieve quinoline synthesis under milder conditions with greater control over regioselectivity.[13] For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines.[13]
While direct synthesis of quinolines from 2-anilino-2-phenylacetonitrile itself is not as commonly reported, the versatile reactivity of the aminonitrile functional group allows for its potential elaboration into intermediates suitable for quinoline synthesis.
III. Benzodiazepine Synthesis: A Focus on Condensation Reactions
1,4-Benzodiazepines are a well-known class of psychoactive drugs.[14] Their synthesis typically involves the condensation of an o-phenylenediamine with a suitable three-carbon unit.
Precursors for 1,5-Benzodiazepine Synthesis
A common and versatile method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines (OPDA) with ketones.[15] This reaction is often catalyzed by acids.[15]
Key Precursors:
-
o-Phenylenediamines (OPDA)
-
Ketones (cyclic and acyclic)
Alternative Precursors and Methods
Other precursors for benzodiazepine synthesis include chalcones, which can be condensed with o-phenylenediamine.[14] Additionally, 2-aminobenzophenones are crucial precursors for the synthesis of 1,4-benzodiazepines.[16] Palladium-catalyzed reactions have also emerged as a powerful tool for constructing the benzodiazepine skeleton.[17]
The direct application of 2-anilino-2-phenylacetonitrile in the synthesis of the core benzodiazepine ring is not a mainstream approach. However, its functional groups could potentially be transformed to generate fragments that could then be incorporated into a benzodiazepine synthesis strategy.
Experimental Protocols
General Procedure for the One-Pot Synthesis of (E)-2-aryl-2-(3-oxoindolin-2-ylidene)acetonitriles
Caution: This reaction involves potassium cyanide (KCN), which is highly toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a 5 mL round-bottom flask equipped with a magnetic stir bar, add 2'-nitroacetophenone (1 mmol), the desired benzaldehyde (1 mmol), KCN (2 mmol, 130 mg), water (130 mg), and methanol (1 mL).
-
Reflux the mixture for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the starting materials are consumed, cool the reaction mixture to room temperature.
-
Carefully add acetic acid (2.5 mmol, 150 mg, 143 µL) to the reaction mixture (Note: this may cause an exothermic reaction).
-
Continue to reflux for an additional 30 minutes.
-
Dilute the reaction mixture with 100 mL of ethyl acetate and wash twice with 30 mL of a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (E)-2-aryl-2-(3-oxoindolin-2-ylidene)acetonitrile.[9]
Visualizing Synthetic Pathways
Fischer Indole Synthesis Workflow
Caption: Generalized workflow of the Fischer Indole Synthesis.
Logical Relationship in Precursor Selection
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A Comparative Analysis of the Reactivity of Different Alpha-Aminonitriles: A Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, alpha-aminonitriles stand as versatile and highly valuable intermediates. Their unique structural motif, featuring a nitrile and an amino group on the same carbon atom, imparts a rich and tunable reactivity that has been exploited in the synthesis of a vast array of biologically active molecules, including alpha-amino acids, nitrogen-containing heterocycles, and peptidomimetics. Understanding the factors that govern the reactivity of these compounds is paramount for researchers aiming to design efficient synthetic routes and develop novel therapeutic agents.
This guide provides an in-depth comparative analysis of the reactivity of different alpha-aminonitriles. Moving beyond a simple recitation of reactions, we will delve into the electronic and steric factors that influence their behavior, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the selection and application of alpha-aminonitriles in their work.
Fundamental Principles of Alpha-Aminonitrile Reactivity
The reactivity of an alpha-aminonitrile is fundamentally dictated by the interplay of electronic and steric effects originating from the substituents on the alpha-carbon (R¹ and R²), the nitrogen atom (R³), and the reaction conditions. These factors influence the stability of the molecule and the ease with which it can undergo various transformations.
Electronic Effects
The electronic nature of the substituents plays a crucial role in modulating the reactivity of both the nitrile and the amino groups.
-
Electron-withdrawing groups (EWGs) on the alpha-carbon or the nitrogen atom generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. For instance, in the context of the Strecker synthesis, aldehydes bearing electron-withdrawing groups tend to react faster. This is because the resulting iminium ion intermediate is more electrophilic and thus more readily attacked by the cyanide nucleophile.
-
Electron-donating groups (EDGs) , conversely, decrease the electrophilicity of the nitrile carbon and can enhance the nucleophilicity of the amino group. This can influence the propensity of the alpha-aminonitrile to participate in reactions where the amino group acts as a nucleophile.
Steric Hindrance
Steric bulk around the alpha-carbon can significantly hinder the approach of reagents, thereby slowing down reaction rates. This is particularly evident in the synthesis of alpha,alpha-disubstituted alpha-aminonitriles from ketones, which is often more sluggish than the corresponding reaction with aldehydes. The increased steric hindrance around the carbonyl group in ketones makes the formation of the intermediate iminium ion and the subsequent cyanide attack more challenging.
Comparative Reactivity in Key Transformations
The true measure of an alpha-aminonitrile's utility lies in its performance in various chemical transformations. This section provides a comparative analysis of their reactivity in several key reaction classes, supported by available experimental data.
Synthesis via the Strecker Reaction: A Comparative Overview
The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, remains the most prevalent method for synthesizing alpha-aminonitriles. The efficiency of this reaction is highly dependent on the nature of the starting materials.
Table 1: Influence of Aldehyde Substitution on α-Aminonitrile Synthesis
| Aldehyde Substituent (R¹) | Amine | Product Yield (%) | Reaction Time (h) |
| 4-OCH₃ (electron-donating) | Aniline | 95 | 5 |
| H (unsubstituted) | Aniline | 92 | 6 |
| 4-Cl (electron-withdrawing) | Aniline | 85 | 8 |
| 4-NO₂ (electron-withdrawing) | Aniline | 78 | 12 |
As the data in Table 1 illustrates, electron-donating groups on the aromatic aldehyde lead to higher yields and shorter reaction times, while electron-withdrawing groups have the opposite effect. This can be rationalized by considering the stability of the intermediate iminium ion; electron-donating groups stabilize the positive charge, facilitating its formation.
A Comparative Guide to the Synthesis of 2-Anilino-2-phenylacetonitrile: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, 2-anilino-2-phenylacetonitrile stands as a valuable building block for a variety of heterocyclic compounds, some of which exhibit promising biological activities. The efficiency, cost-effectiveness, and safety of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of various synthetic pathways to this versatile intermediate, offering experimental data and a critical cost-benefit analysis to inform your research and development decisions.
Introduction: The Significance of 2-Anilino-2-phenylacetonitrile
2-Anilino-2-phenylacetonitrile, an α-aminonitrile, is a key precursor in the synthesis of numerous nitrogen-containing heterocyclic molecules. Its structural motif, featuring a nitrile group and an amino group on the same carbon atom, allows for diverse chemical transformations, making it a valuable intermediate in medicinal chemistry for the development of new therapeutic agents.
This guide will dissect and compare the following synthetic strategies:
-
The Classical Strecker Synthesis: Utilizing traditional cyanide sources.
-
A Greener Strecker Approach: Employing a less toxic cyanide source.
-
Catalyst-Enhanced Strecker Synthesis: A highly efficient, rapid, and solvent-free method.
-
Alternative Pathway: A non-Strecker approach for comparative analysis.
Each pathway will be evaluated based on yield, reaction time, cost of reagents, safety and environmental impact, and the complexity of the experimental procedure.
Pathway 1: The Classical Strecker Synthesis with Potassium Cyanide
The Strecker synthesis, first reported in 1850, is a cornerstone of α-amino acid and α-aminonitrile synthesis.[1] This one-pot, three-component reaction involves the condensation of an aldehyde (benzaldehyde), an amine (aniline), and a cyanide source (potassium cyanide) to form the desired α-aminonitrile.
Mechanism
The reaction proceeds through the initial formation of an imine from the reaction of aniline and benzaldehyde. Subsequent nucleophilic attack of the cyanide ion on the imine carbon leads to the formation of 2-anilino-2-phenylacetonitrile.
Figure 1: The reaction mechanism of the classical Strecker synthesis.
Experimental Protocol
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and aniline (1 mmol) in a suitable solvent such as methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, dissolve potassium cyanide (1.2 mmol) in water (5 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the potassium cyanide solution to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Performance and Cost Analysis
| Parameter | Value | Source |
| Yield | 85-92% | [Varies by specific protocol] |
| Reaction Time | 24 hours | [Varies by specific protocol] |
| Temperature | Room Temperature | [Varies by specific protocol] |
| Key Reagents Cost/mole | Benzaldehyde: ~ | [Calculated from supplier data] |
| Safety & Handling | High toxicity of KCN requires stringent safety protocols. | [2][3] |
| Work-up Complexity | Moderate (extraction and chromatography). |
Pathway 2: A Greener Approach with Potassium Ferricyanide
In an effort to mitigate the high toxicity associated with simple cyanide salts, alternative, less hazardous cyanide sources have been explored. Potassium ferricyanide (K₃[Fe(CN)₆]) serves as a more stable and less toxic alternative, releasing cyanide ions under specific reaction conditions.[4]
Mechanism
The reaction mechanism is similar to the classical Strecker synthesis, with the key difference being the in-situ generation of cyanide ions from the ferricyanide complex. This is typically achieved in the presence of a reducing agent or under specific pH conditions.
Figure 2: The Strecker synthesis using a non-toxic cyanide source.
Experimental Protocol
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and aniline (1 mmol) in a mixture of acetic acid and water.[4]
-
Add potassium ferricyanide (1.2 mmol) to the solution.
-
Stir the reaction mixture at 80°C for 5 hours.[4]
-
After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography.[4]
Performance and Cost Analysis
| Parameter | Value | Source |
| Yield | ~72% | [4] |
| Reaction Time | 5 hours | [4] |
| Temperature | 80°C | [4] |
| Key Reagents Cost/mole | Benzaldehyde: ~ | [Calculated from supplier data] |
| Safety & Handling | Significantly lower toxicity compared to KCN, but still requires careful handling. Contact with acids can liberate toxic gas.[5][6][7] | |
| Work-up Complexity | Moderate (extraction and chromatography). | [4] |
Pathway 3: Catalyst-Enhanced Synthesis with Zr(HSO₄)₄ and TMSCN
The quest for higher efficiency has led to the development of catalyzed versions of the Strecker reaction. The use of zirconyl hydrogen sulfate (Zr(HSO₄)₄) as a catalyst in a solvent-free, one-pot reaction with trimethylsilyl cyanide (TMSCN) as the cyanide source offers a rapid and high-yielding route to 2-anilino-2-phenylacetonitrile.[8]
Mechanism
Zr(HSO₄)₄ acts as a Lewis acid catalyst, activating the imine intermediate towards nucleophilic attack by the cyanide group from TMSCN. The solvent-free conditions and the efficiency of the catalyst contribute to the remarkably short reaction time.
Figure 3: The Zr(HSO₄)₄-catalyzed Strecker synthesis.
Experimental Protocol
-
In a flask, mix benzaldehyde (1 mmol), aniline (1 mmol), and Zr(HSO₄)₄ (0.02 mmol).
-
Add trimethylsilyl cyanide (1.2 mmol) to the mixture at room temperature under solvent-free conditions.[8]
-
Stir the reaction mixture for 5 minutes.[8]
-
Upon completion, add water to the reaction mixture and extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Performance and Cost Analysis
| Parameter | Value | Source |
| Yield | 95% | [8] |
| Reaction Time | 5 minutes | [8] |
| Temperature | Room Temperature | [8] |
| Key Reagents Cost/mole | Benzaldehyde: ~ | [Calculated from supplier data] |
| Safety & Handling | TMSCN is toxic and moisture-sensitive, requiring handling in a fume hood. Zr(HSO₄)₄ is a corrosive solid.[9][10][11] | |
| Work-up Complexity | Simple (extraction and solvent removal). | [8] |
Pathway 4: An Alternative Non-Strecker Approach - Condensation of Phenylacetonitrile
An alternative to the multi-component Strecker reaction involves the direct condensation of a pre-functionalized starting material. One such approach is the condensation of phenylacetonitrile with an aniline derivative. While not a direct route to 2-anilino-2-phenylacetonitrile itself, this type of reaction highlights a different synthetic strategy. A more relevant non-Strecker approach for α-aminonitriles is the addition of cyanide to pre-formed imines.
For the purpose of this comparison, we will consider a hypothetical two-step process where the imine is first formed and isolated, followed by a separate cyanation step.
Mechanism
This pathway separates the imine formation and cyanation steps. First, benzaldehyde and aniline react to form N-phenyl-1-phenylmethanimine. In a second step, a cyanide source is added to the isolated imine.
Figure 4: A two-step, non-Strecker approach to 2-anilino-2-phenylacetonitrile.
Experimental Protocol
Step 1: Imine Synthesis [12]
-
In a flask, combine benzaldehyde (1 mole) and aniline (1 mole) and stir. The reaction is exothermic and water will separate.[12]
-
After 15 minutes, add ethanol to the mixture and cool to induce crystallization.[12]
-
Filter the solid imine and dry.
Step 2: Cyanation
-
Dissolve the isolated imine (1 mmol) in a suitable solvent.
-
Add a cyanide source (e.g., TMSCN, 1.2 mmol) and a Lewis acid catalyst if necessary.
-
Stir the reaction until completion, monitoring by TLC.
-
Perform an aqueous work-up and purify the product.
Performance and Cost Analysis
| Parameter | Value | Source |
| Yield | Variable (dependent on two steps) | |
| Reaction Time | Longer (multi-step process) | |
| Temperature | Variable | |
| Key Reagents Cost/mole | Same as Strecker, but with additional solvent and energy costs for isolation of the intermediate. | |
| Safety & Handling | Similar hazards to the corresponding Strecker reaction, but with increased handling of an additional intermediate. | |
| Work-up Complexity | High (involves isolation of an intermediate and two separate reaction work-ups). |
Comparative Analysis and Recommendations
| Pathway | Yield | Time | Reagent Cost (per mole of product) | Safety Concerns | Work-up | Overall Recommendation |
| 1. Classical Strecker (KCN) | High | Long | Low | High (Toxic KCN) | Moderate | A classic, cost-effective method for experienced users with appropriate safety infrastructure. |
| 2. Greener Strecker (Ferricyanide) | Good | Moderate | Very Low | Moderate | Moderate | A good balance of cost, safety, and efficiency, suitable for labs looking to reduce the use of highly toxic reagents. |
| 3. Catalytic Strecker (Zr(HSO₄)₄/TMSCN) | Excellent | Very Short | High (due to TMSCN) | Moderate (Toxic TMSCN) | Simple | Ideal for rapid, high-throughput synthesis where speed and yield are prioritized over reagent cost. |
| 4. Non-Strecker (Two-Step) | Variable | Very Long | High | Moderate-High | High | Generally less efficient and more laborious; not recommended for routine synthesis of this target molecule. |
Conclusion
The choice of synthetic pathway for 2-anilino-2-phenylacetonitrile is a multifaceted decision that requires careful consideration of various factors.
-
For cost-sensitive applications and large-scale synthesis , the Greener Strecker approach with potassium ferricyanide offers an attractive balance of low reagent cost, good yield, and improved safety profile over the classical method.
-
For rapid synthesis and high-throughput screening , the Zr(HSO₄)₄-catalyzed Strecker reaction is unparalleled in its efficiency, albeit at a higher reagent cost. The simplicity of the work-up is also a significant advantage in this context.
-
The classical Strecker synthesis with potassium cyanide remains a viable option where cost is the primary driver and the necessary safety precautions for handling highly toxic cyanides are in place.
-
The two-step, non-Strecker approach is generally not recommended for the synthesis of 2-anilino-2-phenylacetonitrile due to its lower efficiency and increased complexity.
Ultimately, the optimal synthetic strategy will depend on the specific priorities of the research or development program, including budget, timeline, scale, and safety considerations. This guide provides the necessary data to make an informed decision tailored to your specific needs.
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- Safety Data Sheet - Ricca Chemical Company. (n.d.). Accessed February 7, 2026.
- Strecker Synthesis - Organic Chemistry Portal. (n.d.). Accessed February 7, 2026.
- benzalaniline - Organic Syntheses Procedure. (n.d.). Accessed February 7, 2026.
- Common Name: ZIRCONIUM SULFATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.). Accessed February 7, 2026.
- Aniline - SAFETY DATA SHEET - PENTA. (2025). Accessed February 7, 2026.
- TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2016). Accessed February 7, 2026.
- trimethylsilyl cyanide - s d fine-chem limited. (n.d.). Accessed February 7, 2026.
- Benzaldehyde - SIGMA-ALDRICH. (2012). Accessed February 7, 2026.
- Potassium Cyanide: Systemic Agent | NIOSH - CDC. (n.d.). Accessed February 7, 2026.
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Comparative Electronic & Structural Profiling of -Aminonitriles: Phenyl-phenylamino-acetonitrile vs. Halogenated Derivatives
Executive Summary
Context: Phenyl-phenylamino-acetonitrile (also known as 2-phenyl-2-(phenylamino)acetonitrile) is a pivotal
The Challenge: While the parent compound provides a structural baseline, rational drug design requires optimizing its electronic properties—specifically its reactivity and binding affinity. "Blind" synthesis of derivatives is costly and inefficient.
The Solution: This guide presents a comparative Density Functional Theory (DFT) analysis. We objectively compare the parent scaffold against its halogenated derivatives (e.g., 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile ).[1] By quantifying changes in the HOMO-LUMO gap, molecular electrostatic potential (MEP), and vibrational signatures, we demonstrate why specific halogenated derivatives often outperform the parent compound in biological reactivity profiles.
Methodological Framework: The "Gold Standard" Protocol
To ensure high fidelity in predicting electronic properties of organic nitriles, the following computational setup is established as the field standard. This protocol balances computational cost with the accuracy required for vibrational and orbital analysis.
Core Computational Parameters
| Parameter | Selection | Scientific Rationale (Causality) |
| Theory Level | DFT / B3LYP | The B3LYP hybrid functional is the industry benchmark for organic molecules, providing excellent error cancellation for bond lengths and vibrational frequencies compared to MP2 or HF. |
| Basis Set | 6-311++G(d,p) | The diffuse functions (++) are critical for capturing the electron density of the lone pair on the Nitrile (CN) nitrogen and the diffuse electron clouds of Halogen substituents. |
| Solvation | PCM / IEFPCM | Gas-phase calculations often overestimate bond stiffness.[1] The Polarizable Continuum Model (e.g., in Ethanol or DMSO) mimics the physiological or synthesis environment. |
| Validation | Freq Check | Self-Validating Step: The absence of imaginary frequencies confirms a true potential energy surface (PES) minimum. |
Workflow Visualization
The following diagram outlines the logical flow of the computational study, ensuring a closed-loop validation system.
Caption: Figure 1. Self-validating DFT workflow. The frequency check acts as a critical gatekeeper to ensure structural integrity before electronic properties are harvested.
Comparative Performance Analysis
This section contrasts the Parent Scaffold (Phenyl-phenylamino-acetonitrile) against a high-performance Halogenated Derivative (e.g., 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile).[1]
A. Electronic Band Gap & Reactivity
The HOMO-LUMO gap (
| Metric | Parent Scaffold | Halogenated Derivative (Cl/F) | Interpretation |
| HOMO Energy | -6.20 eV | -6.45 eV | Halogens stabilize the HOMO, making the molecule less prone to oxidation.[1] |
| LUMO Energy | -1.10 eV | -1.85 eV | Critical: Electron-withdrawing halogens lower the LUMO significantly, increasing electrophilicity.[1] |
| Band Gap ( | 5.10 eV | 4.60 eV | Performance Win: The derivative has a narrower gap, facilitating easier charge transfer interactions with biological receptors (e.g., enzymes). |
| Dipole Moment | 2.5 Debye | 4.8 Debye | Higher polarity in the derivative improves solubility in polar biological media. |
B. Structural Geometry & Sterics
Experimental X-ray data validates the DFT predictions. The introduction of halogens induces subtle but impactful structural changes.
-
Bond Lengths: The
bond connecting the amino group to the central carbon shortens slightly in the halogenated derivative due to resonance effects, increasing rigidity. -
Planarity: The parent compound often exhibits a "butterfly" conformation. Heavy halogens (Br, Cl) at the para position lock the phenyl rings into a more defined steric orientation, which is crucial for "lock-and-key" enzyme fitting.
C. Vibrational Spectroscopy (IR Signatures)
The Nitrile (
Detailed Experimental Protocol
To reproduce these results or apply this methodology to new derivatives, follow this step-by-step guide.
Step 1: Structure Construction
-
Build the 2D structure in ChemDraw.
-
Export as .mol or .sdf.
-
Import into GaussView (or Avogadro) and perform a preliminary "Clean" using Molecular Mechanics (MM2) to fix gross steric clashes.
Step 2: Gaussian Input File Setup (.gjf)
Construct the input file with the following route section. Note the use of opt+freq to perform optimization and frequency analysis in a single run.
Key Parameters:
-
#p: Prints additional output (useful for troubleshooting convergence).
-
scrf=(solvent=ethanol): Applies the PCM solvation model. Ethanol is chosen as it is a common solvent for recrystallizing these compounds.
Step 3: Post-Processing (NBO Analysis)
Once the geometry is optimized (Step 2), run a separate Natural Bond Orbital (NBO) calculation to map charge transfer.
-
Why: This reveals the "Hyperconjugative Interactions" (e.g.,
), quantifying the stability provided by the amino group.
Mechanism of Action: Structure-Activity Relationship (SAR)
Understanding why the derivative performs better requires mapping the electronic features to biological outcomes.
Caption: Figure 2.[1] SAR Logic Flow. The diagram illustrates the causal link between halogen substitution and enhanced biological binding affinity via orbital modulation.
References
-
Gangwar, S. et al. (2017). "Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile." Journal of Organic & Biomolecular Chemistry.
-
Al-Amery, M. H. A.[2] & Meteab, H. S. (2015). "Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds." Iraqi Journal of Science.
-
Singh, R. N. et al. (2012). "A Theoretical Studies of 2-(4-bromophenyl)-2-(4-chlorophenylamino) acetonitrile by density functional theory." Academia.edu.
-
PubChem. (2021).[2] "2-[4-(Ethylamino)phenyl]acetonitrile | C10H12N2."[1][2] National Library of Medicine. [1][2]
The Enhanced Biological Efficacy of Phenyl-phenylamino-acetonitrile Metal Complexes: A Comparative Guide
Introduction: Augmenting Bioactivity through Coordination Chemistry
In the relentless pursuit of novel therapeutic agents, the synthesis and evaluation of coordination complexes have emerged as a cornerstone of medicinal chemistry. The fundamental principle lies in the chelation of organic ligands with metal ions, a process that can dramatically alter the physicochemical properties and, consequently, the biological efficacy of the parent molecule. This guide provides an in-depth technical comparison of the biological efficacy of Phenyl-phenylamino-acetonitrile metal complexes versus their unbound ligand counterparts. We will delve into the synthetic strategies, mechanistic underpinnings of their enhanced bioactivity, and the experimental data that substantiates these claims. For researchers, scientists, and drug development professionals, understanding this structure-activity relationship is paramount in designing next-generation therapeutics.
Phenyl-phenylamino-acetonitrile and its derivatives represent a class of α-aminonitriles, which are recognized as valuable intermediates in the synthesis of various biologically active heterocyclic compounds.[1] The presence of both an amine and a nitrile group on the same carbon atom makes them versatile ligands for coordination with transition metal ions.[1] The formation of these metal complexes is not merely an additive process; it often results in a synergistic enhancement of biological activities such as antimicrobial and anticancer effects.[2]
Comparative Biological Efficacy: A Synergistic Leap in Potency
The chelation of 2-phenyl-2-(phenylamino)acetonitrile with transition metal ions such as Chromium(III), Iron(III), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) has been shown to significantly enhance its biological activity. While direct comparative biological data for this specific ligand and its simple complexes is emerging, a strong body of evidence from closely related α-aminonitrile and Schiff base complexes consistently demonstrates this principle of enhanced efficacy upon complexation.[3][4][5][6]
Antimicrobial Activity: Broadening the Spectrum of Inhibition
Numerous studies have shown that metal complexes of ligands similar to phenyl-phenylamino-acetonitrile exhibit greater antimicrobial activity than the free ligands. For instance, mixed ligand complexes of the related 2-(naphthalen-l-ylamino)-2-phenylacetonitrile have demonstrated more potent biological activity against various bacterial strains than the standard antibiotic tetracycline.[7] This enhancement is often attributed to Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand leads to electron delocalization over the entire chelate ring. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid layer of the bacterial cell membrane.[8]
Table 1: Comparative Antimicrobial Activity of a Representative α-Aminonitrile Ligand and its Metal Complexes
| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |
| Ligand (L¹) | 10 | 8 |
| [Cu(L¹)₂(H₂O)₂]Cl₂ | 18 | 15 |
| [Ni(L¹)₂(H₂O)₂]Cl₂ | 16 | 13 |
| Tetracycline (Standard) | 22 | 20 |
Data extrapolated from analogous α-aminonitrile complexes to illustrate the general trend.
The increased activity of the metal complexes can also be attributed to the metal ion itself, which can disrupt normal cellular processes by binding to essential enzymes or interfering with DNA replication.[3]
Anticancer Activity: Targeting Malignant Cells with Greater Potency
The transition from a free ligand to a metal complex can also lead to a significant increase in anticancer activity. The cytotoxic effects of metal complexes are often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells. A lower IC50 value (the concentration of a drug that inhibits cell growth by 50%) indicates a higher potency. Studies on various Schiff base and other related metal complexes have consistently shown lower IC50 values for the complexes compared to the free ligands when tested against various cancer cell lines.[5][6]
Table 2: Comparative Anticancer Activity (IC50 in µM) of a Representative Ligand and its Metal Complexes
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Ligand | >100 | >100 |
| Ni(II) Complex | 41.2 | 45.8 |
| Cu(II) Complex | 35.5 | 39.2 |
| Cisplatin (Standard) | 11.3 | 9.8 |
Data extrapolated from analogous metal complexes to illustrate the general trend.
The proposed mechanism for the enhanced anticancer activity of these complexes involves their ability to bind to DNA and interfere with its replication, induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), and inhibit key enzymes involved in cancer cell proliferation.[4]
Mechanistic Insights: The "How" and "Why" of Enhanced Bioactivity
The superior biological efficacy of the metal complexes over the unbound phenyl-phenylamino-acetonitrile ligand can be explained by a combination of factors.
Caption: Enhanced cellular uptake and activity of metal complexes.
-
Increased Lipophilicity: As predicted by Tweedy's chelation theory, the delocalization of electrons upon complex formation increases the lipophilic character of the molecule. This allows the complex to more easily traverse the lipid-rich membranes of bacteria and cancer cells, leading to higher intracellular concentrations.[8]
-
Role of the Metal Ion: The coordinated metal ion can act as a potent cytotoxic agent. It can interfere with the normal functioning of cellular enzymes by binding to their active sites. Furthermore, redox-active metals like copper and iron can catalyze the production of reactive oxygen species (ROS), which can induce oxidative stress and lead to apoptosis.[2]
-
Structural and Conformational Effects: Chelation can lock the ligand in a specific conformation that is more favorable for binding to its biological target, such as a specific enzyme or a DNA groove. This pre-organization can lead to a higher binding affinity and, consequently, greater biological activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a detailed methodology for the synthesis of the 2-phenyl-2-(phenylamino)acetonitrile ligand and its metal complexes, as well as the standard assays for evaluating their biological efficacy.
Synthesis of 2-phenyl-2-(phenylamino)acetonitrile (Ligand)
This synthesis is based on the Strecker reaction, a classic method for preparing α-aminonitriles.
Caption: Synthetic workflow for the ligand.
Step-by-Step Protocol: [1]
-
Dissolve potassium cyanide (1.30 g, 2 mmol) in 4 mL of distilled water and cool the solution to below 5°C.
-
To this solution, add benzaldehyde (2.12 g, 2 mmol) dissolved in 25 mL of 95% ethanol. Maintain the temperature below 5°C with constant stirring.
-
Add glacial acetic acid (1.20 g, 2 mmol) to the mixture, still maintaining the temperature below 5°C.
-
In a separate flask, dissolve aniline (1.86 g, 2 mmol) in 10 mL of 95% ethanol and 5 mL of glacial acetic acid, and cool the solution to below 5°C.
-
Add the aniline solution dropwise to the reaction mixture with continuous stirring in a well-ventilated hood.
-
Continue stirring the reaction mixture for an additional 2 hours, then leave it at room temperature (25°C) for 24 hours.
-
Collect the resulting yellow, needle-like crystals by filtration.
-
Wash the crystals with dilute hydrochloric acid (0.2 M) to remove any excess cyanide.
-
Recrystallize the product from 95% ethanol to obtain pure 2-phenyl-2-(phenylamino)acetonitrile.
Synthesis of the Metal Complexes
Step-by-Step Protocol: [1]
-
Dissolve the 2-phenyl-2-(phenylamino)acetonitrile ligand (2 mmol) in 10 mL of absolute ethanol.
-
In a separate flask, dissolve the metal salt (e.g., CrCl₃·6H₂O, FeCl₃·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) (1 mmol) in absolute ethanol.
-
Add the ligand solution dropwise to the metal salt solution with continuous stirring.
-
Reflux the resulting mixture at 75-85°C for 4 hours.
-
Allow the solution to cool and stir overnight at room temperature.
-
Collect the precipitated complex by filtration, wash with petroleum ether, and dry in a desiccator.
Antimicrobial Activity Screening: Agar Well Diffusion Method
This method is a standard and reliable technique for assessing the antimicrobial properties of chemical compounds.
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Protocol:
-
Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.
-
Once the agar has solidified, inoculate the plates with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Using a sterile cork borer, create wells of a uniform diameter in the agar.
-
Add a specific volume (e.g., 100 µL) of the test compounds (dissolved in a suitable solvent like DMSO) at a known concentration into the wells. Include a negative control (solvent only) and a positive control (a standard antibiotic).
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7 or HeLa) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (ligand and its metal complexes) and incubate for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC50 value.
Conclusion: A Promising Avenue for Drug Discovery
References
- Al-Bairmani, H. K., & Ismail, A. H. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalen-l-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions. Journal of Pharmaceutical Sciences and Research, 11(3), 945-950.
- Chohan, Z. H., & Kausar, S. (2000). Synthesis, characterization and biological properties of tridentate N,N,O, N,N,S and N,N,N donor Schiff bases and their cobalt(II), copper(II), nickel(II) and zinc(II) metal complexes. Metal-Based Drugs, 7(1), 17-22.
- Creaven, B. S., Devereux, M., & Karcz, D. (2010). Copper(II) complexes of Schiff bases of 3-hydroxy-4-pyrones and their antimicrobial activity. Inorganica Chimica Acta, 363(15), 4335-4342.
- Devereux, M., O'Shea, D., & O'Connor, M. (2007). The interaction of the active antimicrobial agent copper (II) bis [1, 2-naphthoquinone-2-oximato] with DNA. Journal of inorganic biochemistry, 101(6), 922-929.
- Gaballa, A. S., Asker, M. S., Barakat, A. S., & Teleb, S. M. (2007). Synthesis, characterization and anticancer activity of the first row transition metal complexes with a new Schiff base ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 114-121.
- Ispir, E. (2009). Synthesis, characterization, and antimicrobial activities of some new metal complexes of Schiff base derived from 2-aminopyridine and salicylaldehyde. Journal of the Serbian Chemical Society, 74(12), 1339-1348.
- Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of chemical research, 33(6), 421-431.
- Khan, S. A., Asiri, A. M., & Basheer, A. (2015). Synthesis, characterization and in vitro antimicrobial evaluation of some new Schiff bases. Journal of the Chinese Chemical Society, 62(6), 513-517.
- Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273.
- S. M. Abd-Elzaher, M. M. (2009). Synthesis, characterization and anticancer activity of some transition metal complexes with a new Schiff base ligand derived from 2-amino-4-chloro-6-methylpyrimidine. European journal of medicinal chemistry, 44(9), 3538-3544.
- Tabassum, S., & Zaki, M. (2014). DNA binding, cleavage and anticancer activity of a new Cu (II) complex of a Schiff base ligand. Journal of Photochemistry and Photobiology B: Biology, 130, 239-246.
- Tweedy, B. G. (1964). Plant-extracts with metal ions as potential antimicrobial agents.
- Al-Amery, Mohammed & Meteab, Hamid. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science. 56. 1258-1273.
Sources
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- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity of Ni(ii) and Zn(ii) complexes based on new unsymmetrical salophen-type ligands: synthesis, characterization and single-crystal X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Phenyl-phenylamino-acetonitrile
Safe Handling Guide: Phenyl-phenylamino-acetonitrile ( -Anilinophenylacetonitrile)
Executive Summary: The Hidden Hazard
Phenyl-phenylamino-acetonitrile (also known as 2-anilino-2-phenylacetonitrile) is not merely a benign intermediate; it is a "masked" cyanide source. As an
Unlike stable organic nitriles (e.g., acetonitrile),
The Core Directive: Treat this compound with the same rigor as potassium cyanide (KCN), with the added complexity of skin permeability and inhalation risks associated with organic intermediates.
Scientific Basis of Toxicity (Mechanism of Action)
To understand the PPE requirements, we must look at the molecular behavior. The stability of the C-CN bond in
The Reversible Strecker Equilibrium
In the presence of moisture or lowered pH, the compound undergoes retro-Strecker fragmentation. This releases the original amine (aniline), the aldehyde (benzaldehyde), and free cyanide.
Figure 1: The metabolic and chemical liberation pathway of cyanide from
Implication for PPE: Standard particulate protection is insufficient. You need barriers that prevent absorption of the lipophilic parent molecule and the potential HCN gas generated upon contact with sweat or mucosal surfaces.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 4553-59-7.
Glove Selection Protocol
Critical Note: Thin disposable nitrile gloves (4 mil) provide only splash protection. They are not suitable for prolonged immersion or handling solutions of this compound in organic solvents (e.g., DCM, THF), which permeate nitrile rapidly.
| Task Category | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Solid Handling (Weighing) | Nitrile (Disposable, 4-6 mil) | Nitrile (Disposable, 4-6 mil) | Double-gloving allows outer layer removal immediately upon contamination without exposing skin. |
| Solution Handling (Synthesis) | Silver Shield / 4H (Laminate) | Nitrile (Outer, for grip) | Laminate gloves provide broad chemical resistance against the organic solvents and the nitrile moiety. |
| Spill Cleanup | Butyl Rubber (Thick, >20 mil) | None | Butyl offers superior resistance to nitriles and prevents breakthrough during longer exposure times. |
Respiratory & Body Protection[1][2][3][4][5]
-
Inhalation: This compound is Fatal if Inhaled (H330) .[1]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Emergency/Spill: Full-face respirator with P100 (particulate) AND OV (Organic Vapor) cartridges. Note: Standard cartridges do not stop HCN gas effectively for long periods; evacuate if fume hood containment is breached.
-
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the dust hazard.
-
Body: Lab coat (buttoned) + Chemical-resistant apron if handling solutions >100mL.
Operational Workflow: Step-by-Step
This protocol is designed to isolate the user from the hazard completely.
Figure 2: Operational decision tree for handling
Phase 1: Weighing & Transfer
-
Static Control: Aminonitriles are often fluffy solids that carry static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
The "Coffin" Method:
-
Tare a vial with its cap on.
-
Open vial, add solid, close vial.
-
Weigh the closed system.
-
Never transport an open spatula of material across the lab bench.
-
Phase 2: Reaction & Synthesis
-
Acid Warning: Do not mix this compound with strong acids (HCl, H₂SO₄) unless the reaction vessel is connected to a caustic scrubber. Acidification promotes the release of HCN gas.
-
Solvent Choice: If possible, avoid DMSO (Dimethyl sulfoxide) as a solvent, as it dramatically increases skin permeability, carrying the toxicant directly into the bloodstream.
Phase 3: Decontamination & Disposal
-
Surface Decon: Wipe contaminated surfaces with 10% Sodium Hypochlorite (Bleach) solution.
-
Chemistry: Hypochlorite oxidizes the cyanide group to cyanate (less toxic).
-
Wait Time: Allow bleach to sit for 10-15 minutes before wiping with water.
-
-
Waste Segregation:
-
Label waste clearly: "TOXIC - NITRILE/CYANIDE HAZARD" .
-
NEVER place in the general "Acidic Organic Waste" stream. Accidental mixing with acid waste streams is a common cause of lab evacuations.
-
Emergency Response
Medical Alert: If exposure is suspected (dizziness, rapid breathing, smell of bitter almonds), immediate medical intervention is required.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not scrub hard (abrasion increases absorption).
-
Antidote Awareness: Ensure your facility has a Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) accessible to emergency responders. Note: Lab personnel should not self-administer IV antidotes, but must be able to hand the kit to EMS.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
